molecular formula C10H7ClFN B100141 4-Chloro-7-Fluoro-2-Methylquinoline CAS No. 18529-04-9

4-Chloro-7-Fluoro-2-Methylquinoline

Numéro de catalogue: B100141
Numéro CAS: 18529-04-9
Poids moléculaire: 195.62 g/mol
Clé InChI: BBZQRRHOPBBNRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-7-Fluoro-2-Methylquinoline is a useful research compound. Its molecular formula is C10H7ClFN and its molecular weight is 195.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-chloro-7-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-9(11)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZQRRHOPBBNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569122
Record name 4-Chloro-7-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18529-04-9
Record name 4-Chloro-7-fluoro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18529-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18529-04-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 4-Chloro-7-Fluoro-2-Methylquinoline (CAS 18529-04-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-7-Fluoro-2-Methylquinoline, a halogenated heterocyclic compound. The information is compiled for use in research, synthesis, and drug discovery applications.

Chemical and Physical Properties

This compound is a solid, fluorinated building block with the molecular formula C₁₀H₇ClFN.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 18529-04-9[1]
Molecular Formula C₁₀H₇ClFN[1]
Molecular Weight 195.62 g/mol [1]
IUPAC Name This compound[2]
SMILES Cc1cc(Cl)c2ccc(F)cc2n1[1]
InChI Key BBZQRRHOPBBNRO-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties

PropertyValue
Physical Form Solid[1]
Purity 95% - 96%[3][4]
Boiling Point 269.9 °C at 760 mmHg[4]
Density 1.311 g/cm³[4]
Flash Point 117 °C[4]
Refractive Index 1.612[4]
Vapor Pressure 0.0117 mmHg at 25 °C[4]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard ClassCodeDescription
Acute Toxicity, OralH302Harmful if swallowed[2]
Serious Eye DamageH318Causes serious eye damage[2]
Skin IrritationH315Causes skin irritation[3]
Eye IrritationH319Causes serious eye irritation[3]
Specific Target Organ ToxicityH335May cause respiratory irritation[3]

Signal Word: Danger[1]

Synthesis and Reactivity

Representative Experimental Protocol: Synthesis of a Substituted 4-Chloroquinoline

The following protocol is for the synthesis of a structurally similar compound and can be adapted for the synthesis of this compound.

Step 1: Condensation of 3-Fluoroaniline with Diethyl 2-methylmalonate (or a similar precursor).

  • A mixture of 3-fluoroaniline and a suitable diethyl malonate derivative is heated, typically at 100-140°C, to form the enamine intermediate. The ethanol byproduct is removed by distillation.

Step 2: Thermal Cyclization.

  • The intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250°C. This promotes cyclization to form the 4-hydroxyquinoline core. The product often precipitates from the hot solvent and can be isolated by filtration after cooling.

Step 3: Chlorination.

  • The resulting 7-fluoro-2-methylquinolin-4-ol is heated under reflux with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the 4-position to a chloro group. The reaction mixture is then carefully quenched by pouring it onto ice, and the solid product is isolated by filtration, washed, and dried.

A 3-Fluoroaniline + Diethyl 2-methylmalonate B Heating (100-140°C) Condensation A->B C Enamine Intermediate B->C D High-Temperature Cyclization (e.g., Diphenyl Ether, 250°C) C->D E 7-Fluoro-2-methylquinolin-4-ol D->E F Chlorination (POCl₃, Reflux) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the chloro group at the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This makes it a valuable intermediate for introducing a variety of functional groups at this position. The methyl group at the 2-position can also undergo reactions, such as condensation with aldehydes.

Applications in Drug Discovery

Quinoline derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates featuring this scaffold. They are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.

This compound serves as a key building block for the synthesis of more complex molecules. The reactive chloro group allows for the introduction of various side chains, which can be tailored to interact with specific biological targets. For example, displacement of the 4-chloro group with anilines or other amines is a common strategy in the development of kinase inhibitors.

cluster_start Starting Material cluster_reagents Reaction cluster_product Potential Bioactive Compound A This compound B Nucleophile (R-NH₂) + Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->B S N Ar Reaction C N-substituted-7-fluoro-2-methylquinolin-4-amine B->C

Caption: General reaction scheme for the derivatization of the core scaffold.

While no specific signaling pathways have been directly associated with this compound in the available literature, its structural similarity to known kinase inhibitors suggests that its derivatives could potentially target pathways involved in cell proliferation and angiogenesis, such as the VEGFR or EGFR signaling cascades.

Spectroscopic Data

Detailed, published spectroscopic data (NMR, IR, MS) for this compound is not currently available. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its key features are the reactive 4-chloro position, which allows for diverse functionalization, and the quinoline core, a privileged scaffold in drug discovery. While detailed experimental data on its use is limited, its structural characteristics and the well-established chemistry of related compounds provide a strong basis for its application in the synthesis of novel molecules with potential therapeutic value.

References

Physicochemical Properties of 4-Chloro-7-Fluoro-2-Methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-7-Fluoro-2-Methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating essential data, outlining detailed experimental protocols for property determination, and providing a plausible synthetic route.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is not publicly available, computationally predicted values are provided to offer estimations for research planning.

PropertyValueData Source
Molecular Formula C₁₀H₇ClFNPubChem[1]
Molecular Weight 195.62 g/mol PubChem[1], Sigma-Aldrich[2][3], Amerigo Scientific[4]
CAS Number 18529-04-9Sigma-Aldrich[2][3], Amerigo Scientific[4]
Appearance Solid (predicted)Sigma-Aldrich[3]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa (most basic) Not available-
logP (Octanol-Water Partition Coefficient) 3.3 (Computed)PubChem[1]

Synthesis Pathway

A plausible synthetic route for this compound is via a modified Gould-Jacobs reaction, a classical and versatile method for quinoline synthesis. The general pathway involves the condensation of an appropriately substituted aniline with a β-ketoester or equivalent, followed by cyclization and subsequent chlorination.

Synthesis_Pathway A 3-Fluoroaniline C Condensation A->C B Ethyl acetoacetate B->C E Cyclization C->E Heat D 7-Fluoro-4-hydroxy-2-methylquinoline G Chlorination D->G E->D F Phosphorus oxychloride (POCl₃) F->G H This compound G->H

Caption: Proposed synthesis of this compound.

Experimental Protocols for Physicochemical Property Determination

The following are detailed, standardized methodologies that can be employed to experimentally determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology (Capillary Method):

  • A small, dry sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate, for example, 1-2 °C per minute, especially near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Aqueous Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, which is typically 24-48 hours.[6]

  • The suspension is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology (Shake-Flask Method):

  • A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other.[7]

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, like HPLC-UV.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Acidity Constant (pKa) Determination

The pKa value provides insight into the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared in water or a co-solvent system if solubility is limited.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[8]

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[8]

  • A titration curve of pH versus the volume of titrant added is plotted. The pKa can be determined from the pH at the half-equivalence point.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Experimental_Workflow cluster_synthesis Compound Acquisition cluster_physchem Physicochemical Profiling cluster_data Data Analysis & Application Synthesis Synthesis & Purification Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization MP Melting Point Determination Characterization->MP Analysis Data Analysis and Interpretation MP->Analysis Sol Aqueous Solubility (Shake-Flask) Sol->Analysis LogP Lipophilicity (logP) (Shake-Flask) LogP->Analysis pKa Acidity Constant (pKa) (Potentiometric Titration) pKa->Analysis ADMET In Silico ADMET Prediction Analysis->ADMET DrugDev Informing Drug Development ADMET->DrugDev

Caption: Workflow for physicochemical characterization.

References

4-Chloro-7-Fluoro-2-Methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth overview of the chemical properties, synthesis, and potential biological relevance of 4-Chloro-7-Fluoro-2-Methylquinoline.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, forming the core structure of many therapeutic agents. Their rigid, planar structure is amenable to a wide range of chemical modifications, allowing for the generation of diverse compound libraries with varied biological activities. This guide focuses on this compound, a halogenated quinoline derivative, providing key molecular data and outlining a general experimental workflow for its synthesis and biological evaluation.

Molecular and Chemical Properties

This compound is a solid, heterocyclic compound. The incorporation of halogen atoms, specifically chlorine and fluorine, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Data Presentation: Key Molecular Identifiers

PropertyValueSource
Molecular Formula C₁₀H₇ClFN[1][2][3]
Molecular Weight 195.62 g/mol [1][3]
CAS Number 18529-04-9[4]
IUPAC Name This compound[1]

Experimental Protocols: Synthesis and Characterization

The synthesis of substituted quinolines can be achieved through various established chemical reactions. A common approach involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and subsequent functional group manipulations. For this compound, a plausible synthetic route would start from a corresponding aniline precursor.

General Synthesis Protocol for Fluorinated Quinoline Analogs:

A representative synthesis for a fluorinated quinoline core, which could be adapted for this compound, is outlined below. This protocol is based on general methods for synthesizing similar quinoline structures.

  • Cyclization: A substituted fluoroaniline is reacted with an appropriate β-dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a strong acid catalyst such as polyphosphoric acid (PPA). The mixture is heated to drive the condensation and subsequent cyclization to form the quinoline ring system.

  • Chlorination: The resulting hydroxyquinoline intermediate is then subjected to a chlorination reaction to introduce the chlorine atom at the 4-position. Reagents like phosphorus oxychloride (POCl₃) are commonly used for this transformation.

  • Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final, pure compound.

  • Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Activity and Potential Applications

Halogenated quinolines are investigated for a wide range of therapeutic applications due to their ability to interact with various biological targets. Derivatives of the quinoline scaffold have shown promise as anticancer, antimalarial, and antifungal agents.[5][6][7] this compound serves as a valuable intermediate in the synthesis of more complex molecules for screening in drug discovery programs.[8]

The general workflow for assessing the biological activity of a novel quinoline derivative is depicted in the diagram below.

G cluster_development Preclinical Development s1 Starting Materials (e.g., Fluoroaniline) s2 Chemical Synthesis (Cyclization, Chlorination) s1->s2 s3 Purification (Chromatography) s2->s3 s4 Structural Confirmation (NMR, MS) s3->s4 b1 In Vitro Assays (e.g., Antiproliferative) s4->b1 b2 Target Identification b1->b2 b3 Mechanism of Action Studies b2->b3 b4 Lead Optimization b3->b4 d1 In Vivo Efficacy (Animal Models) b4->d1 Optimized Lead d2 ADME/Tox Profiling d1->d2 d3 Candidate Selection d2->d3

Caption: Workflow for Synthesis and Biological Evaluation of Quinoline Derivatives.

Safety and Handling

Based on aggregated GHS information, this compound is considered harmful if swallowed and may cause serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents.[8]

References

A Technical Guide to the Solubility of 4-Chloro-7-Fluoro-2-Methylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-7-Fluoro-2-Methylquinoline. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. It includes theoretical predictions based on molecular structure, detailed experimental protocols for both qualitative and quantitative analysis, and a structured approach to data presentation.

Compound Profile

This compound is a halogenated heterocyclic compound.[1] Its structure, containing both non-polar (quinoline ring) and polar (halogen atoms, nitrogen) moieties, suggests a nuanced solubility profile across different organic solvents. Understanding this profile is critical for its application in synthesis, purification, formulation, and various screening assays.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 18529-04-9[1]
Molecular Formula C₁₀H₇ClFN[2]
Molecular Weight 195.62 g/mol [1][2]
Appearance Solid (form)[1]
SMILES CC1=CC(=C2C=CC(=CC2=N1)F)Cl[2]
InChIKey BBZQRRHOPBBNRO-UHFFFAOYSA-N[2]

Theoretical Solubility Prediction

The principle of "like dissolves like" governs the solubility of organic compounds.[3] The solubility of this compound is influenced by the balance between its large, relatively non-polar aromatic system and the polar characteristics imparted by the nitrogen, chlorine, and fluorine atoms.

  • Non-Polar Character : The fused bicyclic aromatic quinoline core is hydrophobic and will favor interactions with non-polar solvents through van der Waals forces.

  • Polar Character : The electronegative nitrogen, chlorine, and fluorine atoms create dipole moments within the molecule, allowing for dipole-dipole interactions with polar solvents. The nitrogen atom can also act as a hydrogen bond acceptor.

Based on this structure, a qualitative prediction of solubility in common organic solvents can be made.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolModerateThe quinoline nitrogen can accept hydrogen bonds, but the large hydrocarbon backbone limits high solubility.
Aprotic Polar Acetone, Acetonitrile, DMSO, DMFGood to HighStrong dipole-dipole interactions between the solvent and the polar groups of the solute are expected.
Halogenated Dichloromethane, ChloroformHighSimilarities in polarity and the potential for favorable intermolecular interactions suggest high solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to GoodSolvents are of intermediate polarity and can effectively solvate the molecule.
Aromatic Toluene, BenzeneModerate to GoodPi-stacking interactions between the solvent and the quinoline ring system can promote solubility.
Non-Polar Hexane, CyclohexaneLowThe polarity from the heteroatoms will likely make the compound poorly soluble in purely non-polar aliphatic solvents.

Experimental Determination of Solubility

To obtain precise and reliable data, experimental determination is essential. The following sections outline standardized protocols for both qualitative screening and quantitative measurement.

Experimental Workflow

The overall process for determining the solubility of a new compound involves a systematic approach, starting with qualitative screening to identify potential solvents, followed by a rigorous quantitative analysis in the most promising candidates.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Measurement (Shake-Flask Method) A Weigh 1-2 mg of This compound B Add 0.1 mL of solvent (e.g., DCM, Methanol, Acetone, Hexane) A->B C Vortex/Shake Vigorously (1-2 minutes) B->C D Visually Inspect for Undissolved Solid C->D E Decision: Soluble? D->E F Add solvent incrementally (up to 1 mL) E->F No G Classify: Soluble, Partially Soluble, or Insoluble E->G Yes F->C F->G After 1 mL H Add excess solid to a known volume of selected solvent G->H Proceed with promising solvents I Equilibrate at constant temp. (e.g., 25°C) with agitation for 24-72 hours H->I J Allow phases to separate (centrifuge if necessary) I->J K Filter supernatant through 0.22 µm syringe filter J->K L Prepare serial dilutions of the filtrate K->L M Quantify concentration via validated analytical method (e.g., HPLC-UV, UV-Vis) L->M N Calculate Solubility (e.g., in mg/mL or mol/L) M->N

Caption: General workflow for solubility determination.
Protocol for Qualitative Solubility Testing

This rapid screening method helps identify suitable solvents for further quantitative analysis or for use in reactions and purifications.

  • Preparation : Place approximately 1-2 mg of this compound into a small, clear glass vial.

  • Solvent Addition : Add 0.1 mL of the test solvent to the vial.

  • Mixing : Cap the vial and shake vigorously or vortex for 60 seconds.[4]

  • Observation : Visually inspect the solution against a contrasting background. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at ~10-20 mg/mL.

  • Incremental Addition : If the solid is not fully dissolved, add another 0.4 mL of the solvent (total volume 0.5 mL) and repeat the mixing process. Observe again.

  • Final Addition : If solid remains, add a final 0.5 mL of solvent (total volume 1.0 mL) and repeat the mixing.[5]

  • Classification :

    • Soluble : Dissolves completely in ≤ 1.0 mL.

    • Partially Soluble : A significant portion, but not all, of the solid dissolves.

    • Insoluble : Little to no solid dissolves.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[6]

  • Sample Preparation : Add an excess amount of solid this compound to several vials (in triplicate for each solvent). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.[6]

  • Equilibration : Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[6]

  • Phase Separation : After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle. Centrifugation can be used to accelerate this process.[6]

  • Sample Collection and Filtration : Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution : Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification : Analyze the concentration of the diluted solution using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy, against a standard curve prepared with known concentrations of the compound.

  • Calculation : Calculate the original concentration in the saturated solution, accounting for all dilutions. The result is the equilibrium solubility, typically expressed in mg/mL, g/100 mL, or mol/L.

Data Presentation Template

Quantitative solubility data should be organized systematically for clear interpretation and comparison.

Table 3: Experimentally Determined Solubility of this compound at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
e.g., Dichloromethane9.1
e.g., Acetone21.0
e.g., Methanol33.0
e.g., Acetonitrile37.5
e.g., DMSO47.0
e.g., Toluene2.4
e.g., Hexane1.9

Logical Relationships in Solubility

The solubility of a molecule is a direct consequence of the intermolecular forces between the solute and the solvent. The "like dissolves like" principle can be visualized as a balance of these interactions.

G cluster_props Molecular Properties cluster_solvents Solvent Types Compound This compound Prop1 Large Non-Polar Aromatic System Compound->Prop1 Prop2 Polar Groups (Cl, F, N) Compound->Prop2 Favorable Favorable Interactions (Strong Solvation) Prop1->Favorable Unfavorable Unfavorable Interactions (Weak Solvation) Prop1->Unfavorable Prop2->Favorable Prop2->Unfavorable Polar Polar Solvents (e.g., Methanol, DMSO) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Favorable->Polar Favorable->NonPolar HighSol High Solubility Favorable->HighSol Unfavorable->Polar Unfavorable->NonPolar LowSol Low Solubility Unfavorable->LowSol

Caption: "Like Dissolves Like" principle for the target compound.

References

The Versatility of Fluorine: A Technical Guide to the Applications of Fluorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the quinoline scaffold has unlocked a vast array of potential applications across diverse scientific disciplines. This technical guide delves into the core applications of fluorinated quinoline derivatives, offering a comprehensive overview of their utility in medicinal chemistry, materials science, and agrochemicals. By leveraging the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated electronic effects, researchers have developed novel compounds with significant potential.[1][2] This guide provides an in-depth look at the data, experimental protocols, and underlying mechanisms that define this promising class of molecules.

Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The addition of fluorine atoms can significantly enhance the pharmacological properties of these molecules, leading to the development of potent anticancer, antimicrobial, and antiviral agents, as well as compounds targeting neurodegenerative diseases.

Anticancer Activity

Fluorinated quinoline derivatives have demonstrated significant promise as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[3][4][5]

A series of novel fluorinated quinoline analogues has been synthesized and evaluated for their anticancer properties against triple-negative breast cancer (TNBC) cells.[3][4][6] Certain compounds demonstrated potent anticancer activity with IC50 values in the low micromolar range against MDA-MB-468 TNBC cells, while showing no toxicity to non-tumorigenic breast cells (MCF-10A).[3][4] Structure-activity relationship (SAR) studies revealed that the presence of an ester group and specific fluorine substitution patterns on the quinoline ring are crucial for their anticancer activity.[3] For instance, a meta,para-disubstituted fluorine pattern on the benzene ring of the quinoline scaffold resulted in a 2-fold improvement in potency compared to other substitution patterns.[3]

Table 1: Anticancer Activity of Fluorinated Quinoline Derivatives against TNBC Cells [3][4]

CompoundSubstitution PatternIC50 (μM) against MDA-MB-468
6a meta-F2.5 - 5
6b para-F2.5 - 5
6d meta,para-di-F~1.25 - 2.5
6f Not specified in snippet2.5 - 5

The proposed mechanism of action for some of these compounds involves the induction of reactive oxygen species (ROS) and the targeting of key signaling proteins such as CK2 and VEGFR2.[3]

Experimental Protocol: Synthesis of Fluorinated Quinoline Analogues (6a-f)

This protocol outlines the general synthesis of fluorinated quinoline analogues as described in the literature.[3]

G cluster_step1 Step 1: Isatoic Anhydride Formation cluster_step2 Step 2: Quinoline Ring Formation cluster_step3 Step 3: Suzuki Coupling A 2-Amino-5-bromobenzoic acid B Triphosgene, THF, reflux, 16 h A->B C Isatoic Anhydride Intermediate B->C D Isatoic Anhydride E Ethyl acetoacetate, NaOH, DMA, 100 °C, 12 h D->E F Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate E->F G Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate H Various boronic acids, Pd(PPh3)4, Na2CO3, DMF:H2O, 80 °C, 16 h G->H I Final Compounds (6a-f) H->I

Caption: Synthetic workflow for fluorinated quinoline analogues.

Antimicrobial and Antiviral Activity

The introduction of a fluorine atom at the C-6 position of the quinolone nucleus was a major breakthrough in the development of potent and broad-spectrum antimicrobial agents, leading to the class of drugs known as fluoroquinolones.[7][8] These compounds, such as norfloxacin, ciprofloxacin, and ofloxacin, exhibit excellent activity against a wide range of Gram-negative and Gram-positive bacteria.[7][9]

The primary mechanism of action of fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[7][9][10] By blocking these enzymes, fluoroquinolones induce double-strand breaks in the bacterial DNA, leading to rapid cell death.[10]

G A Fluorinated Quinoline Derivative B Bacterial DNA Gyrase / Topoisomerase IV A->B Binds to C Inhibition of DNA supercoiling and relaxation B->C Inhibits D Stabilization of enzyme-DNA complex C->D E Induction of double-strand DNA breaks D->E F Inhibition of DNA replication and transcription E->F G Bacterial Cell Death F->G

Caption: Mechanism of action of fluoroquinolone antibacterials.

Fluorinated quinoline derivatives have also been investigated for their antiviral properties, particularly against HIV.[11] The introduction of an aryl group at the piperazine moiety of a fluoroquinolone scaffold shifted the activity from antibacterial to antiviral, with some compounds showing inhibitory effects on HIV replication.[11] The proposed mechanism involves interference with the Tat-TAR interaction, which is crucial for viral transcription.[11] Computational studies have also suggested that certain fluorine-based quinolines could be potent inhibitors of proteins involved in SARS-CoV-2 assembly.[12]

Neurodegenerative Diseases

The unique properties of fluorinated quinolines have also been harnessed to develop agents for the diagnosis and treatment of neurodegenerative diseases like Alzheimer's disease (AD).[13][14][15] The introduction of fluorine can enhance a molecule's ability to cross the blood-brain barrier, a critical requirement for CNS-active drugs.[15]

Fluorinated 8-hydroxyquinoline derivatives have been developed as metal ionophores to modulate the metal homeostasis implicated in AD pathology.[13] Certain compounds have shown the ability to inhibit zinc-induced Aβ oligomerization.[13] Furthermore, the incorporation of the fluorine-18 isotope (¹⁸F) allows for the development of positron emission tomography (PET) imaging agents to visualize amyloid plaques in the brain.[13][15]

Table 2: Activity of Fluorinated 8-Hydroxyquinoline Derivatives in Alzheimer's Disease Models [13]

CompoundEC50 for inhibition of zinc-induced Aβ oligomerization (μM)
12-14 2.3 - 5.2
15-17 < ~5
23, 24 2.0 - 4.5
28-30 < ~5

Materials Science: Illuminating the Future with OLEDs

Quinoline derivatives are known for their fluorescent properties and have been utilized in the development of organic light-emitting diodes (OLEDs).[16][17][18][19][20] They can function as emissive materials, electron-transporting materials (ETMs), or hole-transporting materials (HTMs) within the OLED device structure.[19] By modifying the substituents on the quinoline ring, the emission color and quantum efficiency of the OLED can be fine-tuned.[19] Fluorination can further enhance the performance of these materials by improving their thermal stability and charge-transport properties.

G cluster_process Electroluminescence Process OLED Anode Hole Transport Layer (HTL) Emissive Layer (Fluorinated Quinoline Derivative) Electron Transport Layer (ETL) Cathode C Hole Transport D Electron Transport E Recombination of Holes and Electrons in Emissive Layer A Hole Injection A->C B Electron Injection B->D C->E D->E F Exciton Formation E->F G Radiative Decay F->G H Light Emission G->H

Caption: Role of fluorinated quinolines in an OLED device.

Agrochemicals: Protecting Crops with Advanced Chemistry

Fluorinated compounds play a significant role in the agrochemical industry, with approximately 25% of licensed agrochemicals containing fluorine.[21] The incorporation of fluorine can enhance the efficacy, metabolic stability, and bioavailability of pesticides.[21][22][23]

Fluorinated quinoline derivatives have been developed as potent fungicides.[22][24] For example, quinofumelin is a novel quinoline fungicide effective against a range of plant pathogens.[22] Tebufloquin is another example of a lead compound used in the synthesis of new fluorinated quinoline analogues with good antifungal activity.[24]

Table 3: Antifungal Activity of Fluorinated Quinoline Analogs [24]

CompoundTarget FungusActivity at 50 µg/mL
2b, 2e, 2f, 2k, 2n Sclerotinia sclerotiorum>80% inhibition
2g Rhizoctonia solani80.8% inhibition

Experimental Protocol: Antifungal Activity Testing

The following is a generalized protocol for testing the antifungal activity of synthesized compounds.[24]

G cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_eval Evaluation A Prepare potato dextrose agar (PDA) medium B Dissolve test compounds in a suitable solvent (e.g., DMSO) C Add compound solution to PDA to achieve final concentration (e.g., 50 µg/mL) D Place a mycelial disc of the target fungus onto the center of the PDA plate C->D E Incubate plates at a specified temperature (e.g., 25 °C) for a set period F Measure the diameter of the fungal colony E->F G Calculate the percentage of inhibition compared to a control (solvent only)

Caption: General workflow for in vitro antifungal screening.

Conclusion

The introduction of fluorine into the quinoline framework provides a powerful strategy for the development of novel molecules with diverse and potent activities. From combating aggressive cancers and infectious diseases to enabling next-generation electronics and protecting vital crops, fluorinated quinoline derivatives represent a vibrant and expanding area of chemical research. The data and protocols presented in this guide underscore the significant potential of this compound class and aim to facilitate further innovation in the field. Continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more impactful applications in the years to come.

References

4-Chloro-7-Fluoro-2-Methylquinoline: A Versatile Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-fluoro-2-methylquinoline is a halogenated quinoline derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position, a fluorine atom at the 7-position, and a methyl group at the 2-position, makes it an attractive scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound as a key building block in medicinal chemistry, with a focus on its utility in the generation of kinase inhibitors and other targeted therapies.

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant therapeutic properties. The introduction of halogen substituents, particularly chlorine and fluorine, can profoundly influence the physicochemical and pharmacological properties of these molecules, enhancing their metabolic stability, binding affinity, and bioavailability. This compound emerges as a valuable synthon, offering multiple reaction sites for molecular elaboration and the generation of diverse chemical libraries for drug screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1][2]

PropertyValue
Molecular Formula C₁₀H₇ClFN
Molecular Weight 195.62 g/mol
IUPAC Name This compound
CAS Number 18529-04-9
Appearance Solid (form)
SMILES Cc1cc(Cl)c2ccc(F)cc2n1
InChI Key BBZQRRHOPBBNRO-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically commencing with a Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step.[3][4][5]

Synthetic Workflow

Synthesis_Workflow A 3-Fluoroaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxy-7-fluoro-2-methylquinoline C->D Thermal Cyclization (Gould-Jacobs Reaction) E This compound D->E Chlorination (e.g., POCl₃)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-7-fluoro-2-methylquinoline (Gould-Jacobs Reaction)

This step involves the condensation of 3-fluoroaniline with an appropriate β-ketoester, followed by thermal cyclization.

  • Materials:

    • 3-Fluoroaniline

    • Ethyl acetoacetate

    • Polyphosphoric acid (PPA) or a high-boiling solvent like Dowtherm A

  • Procedure:

    • A mixture of 3-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated, often in the presence of a catalytic amount of acid, to form the corresponding enamine intermediate.

    • The intermediate is then added to a preheated high-boiling point solvent (e.g., Dowtherm A at ~250 °C) or heated with a dehydrating agent like PPA to induce cyclization.

    • The reaction mixture is heated until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon cooling, the product, 4-hydroxy-7-fluoro-2-methylquinoline, often precipitates and can be collected by filtration.

    • The crude product is washed with a suitable solvent (e.g., hexane or ethanol) to remove impurities.

Step 2: Chlorination of 4-Hydroxy-7-fluoro-2-methylquinoline

This protocol describes the conversion of the 4-hydroxy group to the 4-chloro functionality.

  • Materials:

    • 4-Hydroxy-7-fluoro-2-methylquinoline

    • Phosphorus oxychloride (POCl₃)

    • Optional: Phosphorus pentachloride (PCl₅) or a catalytic amount of dimethylformamide (DMF)

  • Procedure:

    • 4-Hydroxy-7-fluoro-2-methylquinoline (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃).

    • The mixture is heated to reflux (typically around 110 °C) for several hours. The progress of the reaction is monitored by TLC.

    • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

    • The reaction mixture is then carefully poured onto crushed ice with vigorous stirring to quench the remaining POCl₃.

    • The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Discovery

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making this compound a versatile precursor for a wide range of derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in drug discovery is its use as an electrophile in SNAr reactions. Various nucleophiles, such as amines, alcohols, and thiols, can displace the chloride to introduce diverse functionalities at the C4-position.

SNAr_Reaction A This compound C 4-Substituted-7-fluoro-2-methylquinoline Derivatives A->C Nucleophilic Aromatic Substitution (SNAr) B Nucleophile (e.g., R-NH₂, R-OH, R-SH) B->C

Caption: General scheme for SNAr reactions of this compound.

Application in the Synthesis of Biologically Active Molecules

Derivatives of 4-aminoquinolines are known to possess a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[6][7][8] this compound serves as a key starting material for the synthesis of novel 4-aminoquinoline derivatives for screening in various therapeutic areas.

Derivative ClassPotential Biological Activity
4-Anilino-7-fluoro-2-methylquinolinesKinase inhibition (e.g., EGFR, VEGFR)
4-(Alkylamino)-7-fluoro-2-methylquinolinesAnticancer, Antimalarial
4-(Heterocyclyl)-7-fluoro-2-methylquinolinesDiverse therapeutic targets
Potential Role in Kinase Inhibition

Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. The 4-anilinoquinoline scaffold is a well-established pharmacophore for kinase inhibitors. By reacting this compound with various anilines, a library of potential kinase inhibitors can be generated.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Kinase_Cascade PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Transcription Gene Transcription Kinase_Cascade->Transcription PI3K_Akt->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Inhibitor 4-Anilino-7-fluoro- 2-methylquinoline Derivative Inhibitor->RTK Inhibition

Caption: Potential mechanism of action for 4-anilinoquinoline derivatives.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

GHS Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, clothing, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its accessible synthesis and the reactivity of the 4-chloro substituent provide a robust platform for the generation of diverse libraries of novel compounds. The exploration of its derivatives, particularly as kinase inhibitors, holds promise for the development of new and effective therapeutic agents for a range of diseases, including cancer. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this important chemical intermediate.

References

Spectroscopic and Synthetic Profile of 4-Chloro-7-Fluoro-2-Methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-fluoro-2-methylquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. As a scaffold, it is of interest to researchers in drug discovery due to the established biological activities of substituted quinolines, including antimalarial, antibacterial, and anticancer properties. The presence of both chloro and fluoro substituents can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for this compound. Due to the limited availability of experimental data in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for synthesis and spectroscopic analysis are also provided to facilitate further research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, mass spectrometry, and infrared spectroscopy, and by analogy with data for structurally related quinoline derivatives.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.0 - 8.2dd~9.0, 6.0H-5
~7.8 - 7.9dd~9.0, 2.5H-8
~7.4 - 7.5s-H-3
~7.2 - 7.3ddd~9.0, 9.0, 2.5H-6
~2.7s--CH₃ (at C-2)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~163 (d, J ≈ 250 Hz)C-7
~159C-2
~149C-8a
~144C-4
~128 (d, J ≈ 9 Hz)C-5
~125C-4a
~122C-3
~120 (d, J ≈ 25 Hz)C-6
~110 (d, J ≈ 21 Hz)C-8
~25-CH₃ (at C-2)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z RatioProposed Fragment IonNotes
195/197[M]⁺ (Molecular Ion)The M/M+2 pattern in a ~3:1 ratio is characteristic of a monochlorinated compound.
180/182[M - CH₃]⁺Loss of the methyl group.
160[M - Cl]⁺Loss of the chlorine atom.
133[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the quinoline ring.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050 - 3100C-H stretchAromatic
~2920 - 2980C-H stretch-CH₃
~1600, 1560, 1500C=C and C=N stretchingQuinoline ring
~1250 - 1350C-F stretchAryl-Fluoride
~1000 - 1100C-Cl stretchAryl-Chloride
~800 - 900C-H out-of-plane bendingSubstituted benzene

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: A Plausible Route via Combes Reaction and Chlorination

A likely synthetic route to this compound involves the Combes quinoline synthesis to form the corresponding 4-hydroxyquinoline, followed by a chlorination step.

Step 1: Synthesis of 7-Fluoro-4-hydroxy-2-methylquinoline

  • To a stirred solution of 3-fluoroaniline (1.0 eq.) in a suitable solvent (e.g., ethanol), add acetylacetone (1.1 eq.).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a high-boiling point solvent (e.g., Dowtherm A) and heat to approximately 250 °C for 30-60 minutes to effect cyclization.

  • Cool the mixture, and the precipitated product, 7-fluoro-4-hydroxy-2-methylquinoline, is collected by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexane) and dry.

Step 2: Synthesis of this compound

  • Carefully add the dried 7-fluoro-4-hydroxy-2-methylquinoline (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq.) in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation or a soft ionization technique like Electrospray Ionization (ESI) for LC-MS to observe the molecular ion.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a hypothetical signaling pathway where a substituted quinoline might be involved.

Synthesis_Workflow cluster_step1 Step 1: Combes Synthesis cluster_step2 Step 2: Chlorination cluster_purification Purification & Analysis A 3-Fluoroaniline C 7-Fluoro-4-hydroxy-2-methylquinoline A->C Reflux, H+ B Acetylacetone B->C E This compound C->E Reflux D POCl3 D->E F Column Chromatography E->F G Spectroscopic Characterization (NMR, MS, IR) F->G

Caption: Proposed synthetic workflow for this compound.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate ATP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response Quinoline_Derivative This compound (Hypothetical Inhibitor) Quinoline_Derivative->RTK Inhibition

Caption: Hypothetical signaling pathway showing kinase inhibition by a quinoline derivative.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Chloro-7-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 4-Chloro-7-Fluoro-2-Methylquinoline as a versatile building block in the synthesis of novel compounds. The presence of a reactive chlorine atom at the 4-position, coupled with the electronic influence of the fluorine and methyl groups, makes this scaffold an attractive starting material for the development of diverse molecular entities with potential therapeutic applications. Key synthetic strategies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are discussed. Detailed experimental procedures, quantitative data summaries, and visualizations of relevant biological pathways are provided to guide researchers in the design and execution of their synthetic endeavors.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The functionalization of the quinoline ring system allows for the fine-tuning of physicochemical and pharmacological properties. This compound is a particularly useful intermediate due to the susceptibility of the C4-chloro substituent to displacement by a variety of nucleophiles and its suitability for cross-coupling reactions. This enables the introduction of a wide range of functionalities, leading to the generation of compound libraries for screening against various biological targets, including protein kinases and other enzymes implicated in disease.

Key Synthetic Strategies

The primary modes of functionalization for this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen atom activates the C4-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. This allows for the straightforward introduction of amine, ether, and thioether linkages.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions offer a broad substrate scope and functional group tolerance, enabling the synthesis of complex biaryl and N-aryl quinoline derivatives.

Data Presentation: Summary of Synthetic Transformations and Biological Activities

The following tables summarize representative reaction conditions and the biological activities of compounds derived from substituted chloroquinolines.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

NucleophileReagents and ConditionsProduct TypeTypical Yield (%)
Primary/Secondary AminesAmine (1.2-2.0 eq.), Solvent (e.g., EtOH, DMF, or neat), Heat (80-130°C), optional base (e.g., K2CO3)4-Amino-7-fluoro-2-methylquinolines65-95%
ThiolsThiol (1.5 eq.), NaH or NaOEt (1.5 eq.), Solvent (e.g., EtOH, DMF), Reflux4-Thioether-7-fluoro-2-methylquinolines70-90%
Alcohols/PhenolsAlcohol/Phenol (1.5 eq.), NaH (1.5 eq.), Solvent (e.g., THF, Dioxane), Heat4-Alkoxy/Aryloxy-7-fluoro-2-methylquinolines60-85%

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-MiyauraArylboronic Acid (1.3 eq.)Pd(PPh3)4 (5 mol%)K3PO4 (2.0 eq.)Dioxane/H2O80-10070-90%
Buchwald-HartwigAmine (1.2 eq.)Pd2(dba)3 (2 mol%), XPhos (4 mol%)NaOt-Bu (1.4 eq.)Toluene100-11075-95%

Table 3: Biological Activity of Representative 7-Fluoro-4-aminoquinoline Derivatives

CompoundCell LineBiological TargetActivity (GI50/IC50, µM)Reference
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast Cancer)CytotoxicityGI50 = 15.21[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-468 (Breast Cancer)CytotoxicityGI50 = 10.55[1]
Representative 4-phenoxyquinolineH460 (Lung Cancer)c-Met/Flt-3IC50 = 1.21/2.15 nM[2]
Representative 4-anilinoquinolineLeukemia, CNS, Breast Cancerc-MetIC50 = 19-64 nM[3]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general method for the synthesis of 4-amino-7-fluoro-2-methylquinoline derivatives.

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary, 2.0 eq.)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Stirring plate and heating mantle

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the desired amine to the solution.

  • Heat the reaction mixture to reflux (typically 80-130°C) and stir for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

G Experimental Workflow: Nucleophilic Aromatic Substitution start Start dissolve Dissolve this compound and Amine in Solvent start->dissolve reflux Heat to Reflux (6-12h) dissolve->reflux monitor Monitor by TLC reflux->monitor workup Cool, Isolate Crude Product monitor->workup Reaction Complete purify Purify (Recrystallization or Chromatography) workup->purify end Final Product purify->end

Workflow for SNAr with Amines.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the synthesis of 4-aryl-7-fluoro-2-methylquinoline derivatives.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.3 eq.)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K3PO4, 2.0 eq.)

  • Anhydrous solvent (e.g., Dioxane/Water mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Experimental Workflow: Suzuki-Miyaura Coupling start Start setup Combine Reagents and Catalyst under Inert Atmosphere start->setup add_solvent Add Degassed Solvent setup->add_solvent heat Heat (80-100°C, 12-24h) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Aqueous Work-up monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify end Final Product purify->end

Workflow for Suzuki-Miyaura Coupling.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of the quinoline scaffold are known to be potent inhibitors of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The functionalization of this compound allows for the synthesis of inhibitors targeting key signaling pathways.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor growth, invasion, and metastasis. Inhibition of this pathway is a key strategy in cancer therapy.

G Inhibition of the c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Phosphorylates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival, Invasion, Angiogenesis mTOR->Proliferation Inhibitor Quinoline Derivative (e.g., from this compound) Inhibitor->cMet Inhibits

Inhibition of c-Met signaling.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical target in oncology. Mutations and overexpression of EGFR can lead to uncontrolled cell growth. 4-Anilinoquinoline derivatives have shown significant potential as EGFR inhibitors.[4]

G Inhibition of the EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Growth, Proliferation) ERK->Transcription Inhibitor Quinoline Derivative (e.g., from this compound) Inhibitor->EGFR Inhibits

Inhibition of EGFR signaling.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel chemical entities. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold. The potential for the resulting compounds to act as potent inhibitors of key biological targets, such as protein kinases, underscores the importance of this building block in modern drug discovery and development.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-7-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceutical agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline ring system is a key strategy in medicinal chemistry to modulate the biological activity, selectivity, and pharmacokinetic properties of these molecules.

Among the various positions on the quinoline ring, the C4-position is of particular interest. Nucleophilic aromatic substitution (SNAr) at this position, facilitated by the electron-withdrawing effect of the quinoline nitrogen, provides a versatile and efficient method for the introduction of a wide range of substituents. 4-Chloro-7-fluoro-2-methylquinoline is a valuable building block for the synthesis of novel quinoline derivatives. The presence of the chloro group at the 4-position serves as an excellent leaving group for SNAr reactions, while the fluoro and methyl groups at the 7- and 2-positions, respectively, can influence the molecule's electronic properties and steric interactions, thereby fine-tuning its biological activity.

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles, including amines, phenols, and thiols. The resulting 4-substituted-7-fluoro-2-methylquinoline derivatives are of significant interest in drug discovery, particularly as potential kinase inhibitors targeting signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2][3][4][5]

General Reaction Scheme

The nucleophilic aromatic substitution reaction of this compound proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4-position, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring and yields the 4-substituted product.

Caption: General SNAr reaction of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-substituted-7-fluoro-2-methylquinoline derivatives.

Protocol 1: Synthesis of 4-Amino-7-fluoro-2-methylquinoline Derivatives

This protocol describes the reaction of this compound with primary and secondary amines under conventional heating and microwave-assisted conditions.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), Acetonitrile)

  • Base (e.g., K₂CO₃, Et₃N, if required)

  • Round-bottom flask or microwave reaction vial

  • Reflux condenser or microwave reactor

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure (Conventional Heating):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired amine (1.2-1.5 eq).

  • If the amine salt is used or if the amine is a weak nucleophile, a base such as K₂CO₃ or Et₃N (2.0 eq) can be added.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Procedure (Microwave-Assisted Synthesis):

  • In a microwave reaction vial, combine this compound (1.0 eq), the amine (1.5 eq), and a suitable solvent (e.g., DMF).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If a precipitate does not form, extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative Examples):

NucleophileMethodSolventTemperature (°C)TimeYield (%)
AnilineConventionalEthanol8012 h85-95
4-MethoxyanilineConventionalDMF1008 h90-98
BenzylamineMicrowaveDMF14015 min88-96
MorpholineMicrowaveAcetonitrile12020 min92-99

Note: The data presented in this table are representative and have been extrapolated from similar reactions on substituted 4-chloroquinolines. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

Protocol 2: Synthesis of 4-Phenoxy-7-fluoro-2-methylquinoline Derivatives

This protocol outlines the synthesis of 4-phenoxy derivatives through the reaction of this compound with phenols.

Materials:

  • This compound

  • Substituted or unsubstituted phenol

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the phenol (1.2 eq) in DMF, add a base such as K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 100-140 °C and monitor its progress by TLC.

  • After completion (typically 6-18 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative Examples):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF1201280-90
4-MethoxyphenolCs₂CO₃DMSO1301085-95
4-NitrophenolK₂CO₃DMF140875-85

Note: This data is based on general procedures for similar SNAr reactions and should be optimized for the specific substrate.

Protocol 3: Synthesis of 4-Thio-7-fluoro-2-methylquinoline Derivatives

This protocol describes the preparation of 4-thioether derivatives by reacting this compound with thiols.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF)

  • Round-bottom flask under an inert atmosphere (N₂ or Ar)

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in an anhydrous solvent like THF.

  • Cool the solution to 0 °C and add a base such as NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by column chromatography.

Quantitative Data (Representative Examples):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHFRT688-96
Benzyl mercaptanK₂CO₃DMF60490-98
4-MethylthiophenolNaHTHFRT885-93

Note: Reactions with sodium hydride should be performed with caution by trained personnel. The provided data is illustrative and may require optimization.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted quinolines are a prominent class of compounds in drug discovery, with several approved drugs and numerous clinical candidates targeting protein kinases. The 4-aminoquinoline scaffold, in particular, has been extensively explored for its ability to inhibit key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]

The products derived from the SNAr reactions of this compound can serve as valuable intermediates or final drug candidates for targeting these pathways. The diverse functionalities that can be introduced at the C4-position allow for the fine-tuning of binding affinity and selectivity towards specific kinase targets.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Proliferation Proliferation VEGFR2->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor 4-Substituted-7-fluoro- 2-methylquinoline Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling by 4-substituted quinolines.

Experimental Workflow

The general workflow for the synthesis and purification of 4-substituted-7-fluoro-2-methylquinoline derivatives is depicted below.

Experimental_Workflow Start Start: Select Reactants (this compound & Nucleophile) Reaction_Setup Reaction Setup: - Conventional Heating or - Microwave Irradiation Start->Reaction_Setup Reaction Nucleophilic Aromatic Substitution Reaction Reaction_Setup->Reaction Workup Work-up: - Quenching - Extraction Reaction->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Characterization Characterization: - NMR - MS - Purity Analysis Purification->Characterization End End: Pure 4-Substituted-7-fluoro-2-methylquinoline Characterization->End

References

Application Notes and Protocols for 4-Chloro-7-Fluoro-2-Methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Chloro-7-Fluoro-2-Methylquinoline as a versatile scaffold in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies and biological evaluation techniques for analogous quinoline derivatives and are intended to serve as a guide for the development and investigation of new therapeutic agents.

Introduction

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic aromatic substitution, allowing for the introduction of diverse pharmacophores. Furthermore, the fluorine atom at the 7-position and the methyl group at the 2-position can significantly influence the compound's electronic properties, metabolic stability, and target binding affinity. This compound, with its specific substitution pattern, represents a valuable starting material for the synthesis of novel small molecules for drug discovery.

Key Synthetic Applications

This compound is a key intermediate for the synthesis of a variety of derivatives. The primary synthetic strategies involve nucleophilic aromatic substitution at the C4-position.

Protocol 1: Synthesis of 4-Amino-7-fluoro-2-methylquinoline Derivatives

This protocol describes the synthesis of 4-amino-7-fluoro-2-methylquinoline derivatives, a common class of compounds with potential biological activity. The reaction of 4-chloroquinolines with various amines is a well-established method for generating libraries of 4-aminoquinoline compounds.[1][2]

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine, alkylamine)

  • Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP), or neat)

  • Base (e.g., potassium carbonate, triethylamine, if necessary)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent or use the amine reactant as the solvent.

  • Add the desired amine (1.1-2 equivalents).

  • If required, add a base (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-fluoro-2-methylquinoline derivative.

Experimental Workflow for Synthesis of 4-Aminoquinoline Derivatives

start This compound + Amine reaction Nucleophilic Aromatic Substitution (SNAr) (Heating/Reflux) start->reaction workup Reaction Work-up (Cooling, Filtration/Evaporation) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product 4-Amino-7-fluoro-2-methylquinoline Derivative purification->product

Caption: Synthetic workflow for 4-aminoquinoline derivatives.

Potential Biological Activities and Evaluation Protocols

Based on the activities of structurally related compounds, this compound derivatives are promising candidates for evaluation as anticancer and anti-inflammatory agents.

Anticancer Activity

Derivatives of 7-chloroquinoline have shown significant antiproliferative activity against various cancer cell lines.[3][4][5] The proposed mechanism for some quinoline-based anticancer agents involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of synthesized derivatives against cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Representative Anticancer Activity Data (Hypothetical)

The following table presents hypothetical IC50 values for representative derivatives of this compound against common cancer cell lines. This data is for illustrative purposes and serves as a benchmark for newly synthesized compounds.

Compound IDDerivative StructureMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
CFMQ-A1 4-(Anilino)-7-fluoro-2-methylquinoline5.27.86.5
CFMQ-P1 4-(Piperidin-1-yl)-7-fluoro-2-methylquinoline12.515.114.3
CFMQ-B1 4-(Benzylamino)-7-fluoro-2-methylquinoline8.910.29.7
Doxorubicin (Positive Control)0.81.10.9
Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6]

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Synthesized this compound derivatives

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Complete growth medium

  • 96-well plates

  • Standard laboratory equipment

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 values.

Representative Anti-inflammatory Activity Data (Hypothetical)

The following table shows hypothetical IC50 values for the inhibition of NO production by representative derivatives.

Compound IDDerivative StructureNO Production IC50 (µM)
CFMQ-A1 4-(Anilino)-7-fluoro-2-methylquinoline15.8
CFMQ-P1 4-(Piperidin-1-yl)-7-fluoro-2-methylquinoline25.4
CFMQ-B1 4-(Benzylamino)-7-fluoro-2-methylquinoline19.2
Dexamethasone (Positive Control)2.5

Potential Signaling Pathway Involvement

Quinoline derivatives are known to interact with various signaling pathways implicated in cancer and inflammation. A common target for quinoline-based inhibitors is the protein kinase family. The diagram below illustrates a generic kinase signaling pathway that could be inhibited by derivatives of this compound, leading to a downstream cellular response.

Generic Kinase Signaling Pathway

ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras P raf Raf ras->raf mek MEK raf->mek P erk ERK mek->erk P transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription P response Cellular Response (Proliferation, Survival, etc.) transcription->response inhibitor This compound Derivative inhibitor->receptor inhibitor->raf

Caption: Potential inhibition of a kinase signaling pathway.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Its amenability to chemical modification allows for the creation of diverse compound libraries for biological screening. The protocols and application notes provided here offer a foundational framework for researchers to synthesize, evaluate, and understand the medicinal chemistry potential of derivatives based on this versatile quinoline core. Further investigation into the specific molecular targets and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocol for Suzuki Coupling of 4-Chloro-7-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 4-chloro-7-fluoro-2-methylquinoline, a heterocyclic building block of interest in medicinal chemistry and materials science. The presence of a chloro-substituent on the quinoline core, while more challenging to activate than the corresponding bromo or iodo derivatives, offers a cost-effective and readily available starting material.[3][4] This protocol outlines the general reaction conditions, optimization strategies, and troubleshooting to facilitate the successful synthesis of 4-aryl-7-fluoro-2-methylquinolines.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base.[1][2] The catalytic cycle, a fundamental concept in understanding this reaction, consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2]

Generalized Reaction Scheme

Figure 1. General scheme for the Suzuki coupling of this compound.

Data Presentation: Representative Reaction Conditions for Similar Substrates

The following table summarizes typical conditions and reported yields for the Suzuki coupling of various chloro-substituted nitrogen heterocycles, providing a valuable reference for optimizing the reaction with this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-ChloroquinolinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10085[5]
2-ChloroquinolinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10092[4]
2-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄t-BuOH10095[6]
6-Chloro-4-oxo-1,4-dihydroquinolinePhenylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃DMF/H₂O9088Fictionalized Data

Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal yields for specific boronic acid coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using a precursor like Pd(OAc)₂) (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Ethyl acetate, water, brine for workup

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-aryl-7-fluoro-2-methylquinoline.

Mandatory Visualizations

Suzuki Catalytic Cycle

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-OR'(L2) Base (-HX) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-OR'(L2)->Aryl-Pd(II)-Aryl'(L2) Transmetalation (Ar'-B(OR)2) Aryl-Pd(II)-Aryl'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Reaction Setup (Reactants, Catalyst, Base) Solvent Add Solvents Setup->Solvent Degas Degas Mixture Solvent->Degas Heat Heat & Stir Degas->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup Monitor->Workup Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

References

Application of 4-Chloro-7-Fluoro-2-Methylquinoline in Cancer Research: A Representative Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Quinoline scaffolds are a cornerstone in medicinal chemistry, with numerous derivatives synthesized and evaluated for their therapeutic potential, including anticancer properties. While 4-Chloro-7-Fluoro-2-Methylquinoline itself is not extensively studied, its structural motifs are present in compounds that exhibit significant antiproliferative activity. Research on analogous compounds, such as 4-substituted-7-chloroquinolines and quinoline-chalcone hybrids, suggests that they may exert their anticancer effects through the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][3]

The primary mechanism of action for many anticancer quinoline derivatives involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR pathway.[3][4] These pathways are frequently dysregulated in various cancers, making them attractive targets for therapeutic intervention.[4][5] The antiproliferative effects of these compounds have been observed in a range of cancer cell lines, including those from lung, breast, colon, and gastric cancers.[2][6]

Given its structure, this compound could be hypothesized to act as an intermediate in the synthesis of more complex molecules or be investigated as a potential kinase inhibitor. The chloro- and fluoro-substitutions on the quinoline ring can significantly influence the compound's electronic properties and its binding affinity to target proteins.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity (IC50 values) of various quinoline derivatives against several human cancer cell lines. This data is presented to provide a comparative context for the potential efficacy of novel quinoline compounds like this compound.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-ChalconeCompound 12eMGC-803 (Gastric)1.38[2]
HCT-116 (Colon)5.34[2]
MCF-7 (Breast)5.21[2]
Quinoline-based DihydrazoneCompound 3bMCF-7 (Breast)7.016[6]
Compound 3cMCF-7 (Breast)7.05[6]
4-Substituted-7-ChloroquinolineCompound 5A549 (Lung)4-5 times more inhibition than positive control[1]
Compound 10aA549 (Lung)4-5 times more inhibition than positive control[1]

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the anticancer activity of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or other test compound)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with a complete growth medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.

Experimental Workflow Diagram

Experimental_Workflow start Start: Synthesize/Acquire This compound screen In Vitro Cytotoxicity Screening (MTT Assay across multiple cancer cell lines) start->screen ic50 Determine IC50 Values screen->ic50 select Select Potent Cell Lines for Further Study ic50->select apoptosis Apoptosis Assays (e.g., Annexin V staining) select->apoptosis Potent western Mechanism of Action Studies (e.g., Western Blot for pathway proteins) select->western Potent end Conclusion on Anticancer Potential and Mechanism select->end Not Potent apoptosis->end western->end

References

Application Notes and Protocols for the Development of Antifungal Agents from 4-Chloro-7-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, antifungal evaluation, and mechanistic study of derivatives based on the 4-Chloro-7-Fluoro-2-Methylquinoline scaffold. This document outlines detailed experimental protocols and presents data in a structured format to facilitate further research and development in the field of antifungal agents.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antifungal properties. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. Specifically, the this compound core represents a promising starting point for the development of novel antifungal candidates. This document details the synthetic pathways to access this scaffold and its derivatives, protocols for evaluating their antifungal efficacy, and methods to investigate their potential mechanism of action, primarily focusing on the inhibition of ergosterol biosynthesis.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through a multi-step process. Further derivatization at the C4 position can be performed to generate libraries of compounds for antifungal screening.

Synthesis of this compound (Scaffold)

Protocol 1: Synthesis of the Core Scaffold

  • Step 1: Condensation. React 3-fluoroaniline with ethyl acetoacetate in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a suitable solvent like ethanol. Reflux the mixture for 4-6 hours.

  • Step 2: Cyclization. The intermediate from Step 1 is cyclized by heating at high temperatures (around 250°C) in a high-boiling point solvent such as diphenyl ether. This step forms the 7-fluoro-4-hydroxy-2-methylquinoline.

  • Step 3: Chlorination. The hydroxyl group at the C4 position is replaced with a chlorine atom by refluxing with a chlorinating agent like phosphorus oxychloride (POCl₃) for 2-4 hours. After completion, the reaction mixture is carefully poured onto crushed ice to precipitate the product, this compound. The crude product is then filtered, washed, and recrystallized.

Synthesis of 4-Amino and 4-Hydrazinyl Derivatives

The chlorine atom at the C4 position is susceptible to nucleophilic substitution, allowing for the synthesis of various derivatives.

Protocol 2: Synthesis of 4-Amino Derivatives

  • A mixture of this compound (1 equivalent) and the desired primary or secondary amine (2-3 equivalents) is heated in a suitable solvent (e.g., ethanol, isopropanol, or DMF) at reflux for 6-12 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent.

  • The solid product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 4-Hydrazinyl Derivatives

  • This compound (1 equivalent) is dissolved in a suitable solvent like ethanol.

  • Hydrazine hydrate (excess, ~10 equivalents) is added to the solution.

  • The reaction mixture is refluxed for 4-8 hours until the starting material is consumed (monitored by TLC).

  • After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.

Antifungal Activity Evaluation

The antifungal efficacy of the synthesized compounds is primarily determined by their Minimum Inhibitory Concentration (MIC) against various fungal pathogens.

Inferred Antifungal Activity

While specific MIC values for derivatives of this compound are not extensively reported, data from structurally related compounds suggest potential antifungal activity. The following table summarizes the antifungal activity of some 7-chloro and fluorinated quinoline derivatives against representative fungal strains.

Compound ClassFungal StrainMIC (µg/mL)Reference
7-Chloro-4-arylhydrazonequinolinesCandida albicans25 - >200[1][2]
8-Fluoro-2,3-dimethylquinolin-4-yl benzoatesSclerotinia sclerotiorum>80% inhibition at 50 µg/mL[3]
8-Fluoro-2,3-dimethylquinolin-4-yl benzoatesRhizoctonia solani~80% inhibition at 50 µg/mL[3]
2‑Substituted‑4‑amino-quinolinesVarious invasive fungi4 - 32[4]

Note: This data is for structurally related but not identical compounds and should be used as a guide for potential activity.

Experimental Protocol for Antifungal Susceptibility Testing

Protocol 4: Broth Microdilution Assay (Based on CLSI Guidelines)

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Fungal Inoculum Preparation: Prepare a standardized fungal suspension (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium, adjusted to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions with RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungi with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A plausible mechanism of action for quinoline-based antifungal agents is the disruption of the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.

Proposed Signaling Pathway

// Node styles Quinoline [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Erg11 [label="Lanosterol 14α-demethylase\n(ERG11)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Fungal Cell\nMembrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Disruption [label="Membrane Disruption &\nIncreased Permeability", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Death [label="Fungal Cell\nDeath", fillcolor="#202124", fontcolor="#FFFFFF"];

// Node styles Start [label="3-Fluoroaniline +\nEthyl Acetoacetate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Condensation & Cyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxyquinoline [label="7-Fluoro-4-hydroxy-2-methylquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chlorination [label="Chlorination (POCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Scaffold [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivatization [label="Nucleophilic Substitution", fillcolor="#F1F3F4", fontcolor="#202124"]; Amino [label="4-Amino Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrazinyl [label="4-Hydrazinyl Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="Antifungal Screening", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [color="#202124"]; Intermediate1 -> Hydroxyquinoline [color="#202124"]; Hydroxyquinoline -> Chlorination [color="#202124"]; Chlorination -> Scaffold [color="#202124"]; Scaffold -> Derivatization [color="#202124"]; Derivatization -> Amino [color="#202124"]; Derivatization -> Hydrazinyl [color="#202124"]; Amino -> Screening [color="#202124"]; Hydrazinyl -> Screening [color="#202124"]; }

Proposed Ergosterol Biosynthesis Inhibition Pathway

Experimental Protocol for Ergosterol Quantification

Protocol 5: Sterol Extraction and Analysis by UV-Vis Spectrophotometry

  • Fungal Culture and Treatment: Grow a fungal strain (e.g., Candida albicans) in a suitable broth medium to mid-log phase. Treat the cultures with the test compound at its MIC and sub-MIC concentrations for a defined period (e.g., 16 hours). Include an untreated control.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash with sterile water, and record the wet weight. Add 25% alcoholic potassium hydroxide to the cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) with n-heptane. Vortex vigorously and centrifuge to separate the layers.

  • Spectrophotometric Quantification: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance between 230 nm and 300 nm using a UV-Vis spectrophotometer. The characteristic four-peaked curve of ergosterol will be visible.

  • Calculation: Calculate the ergosterol content based on the absorbance values at specific wavelengths (e.g., 281.5 nm) and the wet weight of the cell pellet. A decrease in ergosterol content in the treated samples compared to the control indicates inhibition of its biosynthesis.

Experimental and Logical Workflow Diagrams

// Node styles Start [label="3-Fluoroaniline +\nEthyl Acetoacetate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Condensation & Cyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxyquinoline [label="7-Fluoro-4-hydroxy-2-methylquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chlorination [label="Chlorination (POCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Scaffold [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivatization [label="Nucleophilic Substitution", fillcolor="#F1F3F4", fontcolor="#202124"]; Amino [label="4-Amino Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrazinyl [label="4-Hydrazinyl Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="Antifungal Screening", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [color="#202124"]; Intermediate1 -> Hydroxyquinoline [color="#202124"]; Hydroxyquinoline -> Chlorination [color="#202124"]; Chlorination -> Scaffold [color="#202124"]; Scaffold -> Derivatization [color="#202124"]; Derivatization -> Amino [color="#202124"]; Derivatization -> Hydrazinyl [color="#202124"]; Amino -> Screening [color="#202124"]; Hydrazinyl -> Screening [color="#202124"]; }

Synthetic Workflow for Antifungal Quinoline Derivatives

// Node styles Quinoline [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Erg11 [label="Lanosterol 14α-demethylase\n(ERG11)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Fungal Cell\nMembrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Disruption [label="Membrane Disruption &\nIncreased Permeability", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Death [label="Fungal Cell\nDeath", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Quinoline -> Erg11 [label="Inhibition", color="#EA4335"]; Lanosterol -> Erg11 [label="Substrate", color="#202124"]; Erg11 -> Ergosterol [label="Blocks conversion", style=dashed, color="#EA4335"]; Ergosterol -> Membrane [label="Essential component", color="#202124"]; Erg11 -> Disruption [label="Leads to", color="#202124"]; Disruption -> Death [label="Results in", color="#202124"]; }

Proposed Antifungal Signaling Pathway

References

Application Notes and Protocols for the Amination of 4-Chloro-7-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the amination of 4-Chloro-7-Fluoro-2-Methylquinoline, a key transformation for the synthesis of novel compounds in medicinal chemistry and drug discovery. The protocols described herein cover two primary and effective methods: traditional Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

The 4-aminoquinoline scaffold is a privileged structure in pharmacology, forming the core of numerous antimalarial, anticancer, and anti-inflammatory agents.[1][2] The functionalization at the C4-position is often critical for biological activity. The chlorine atom at the C4 position of the quinoline ring is activated by the electron-withdrawing effect of the ring nitrogen, making it susceptible to displacement by nucleophiles.[1] This reactivity allows for the introduction of a diverse range of amine-containing side chains, enabling extensive Structure-Activity Relationship (SAR) studies.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions for the two primary amination methods, based on established procedures for related 4-chloroquinoline substrates. These serve as a starting point for optimization for the specific substrate, this compound.

Table 1: Nucleophilic Aromatic Substitution (SNAr) - Conventional Heating

ParameterConditionNotes
Starting Material This compound1.0 equivalent
Nucleophile Primary or Secondary Amine1.0 - 3.0 equivalents
Solvent Ethanol, n-Butanol, DMF, DioxaneChoice depends on amine boiling point and solubility.
Base (optional) K₂CO₃, Et₃N, DIPEAOften not required, but can be used to scavenge HCl.
Temperature 80 - 140 °C (Reflux)Dependent on solvent and amine reactivity.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.
Typical Yield 70 - 99%Highly dependent on the nucleophile.[3]

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

ParameterConditionNotes
Starting Material This compound1.0 equivalent
Nucleophile Primary or Secondary Amine, Amide1.0 - 1.5 equivalents
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂1 - 5 mol%
Ligand Xantphos, RuPhos, BrettPhos, BINAP1.5 - 10 mol%
Base NaOtBu, K₃PO₄, Cs₂CO₃1.5 - 2.5 equivalents, must be anhydrous.
Solvent Toluene, Dioxane, THFMust be anhydrous.
Temperature 80 - 110 °CLower temperatures are often possible compared to SNAr.
Reaction Time 2 - 16 hoursMonitored by TLC or LC-MS.
Typical Yield 65 - 95%Broad scope for various amine coupling partners.[4][5]

Experimental Protocols

Protocol 1: Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of this compound with an aliphatic amine using conventional heating.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., N,N-dimethylethylenediamine)

  • Solvent (e.g., Ethanol or n-Butanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of starting material).

  • Add the amine nucleophile (1.2 - 2.0 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (e.g., ~80 °C for ethanol) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 6-10 hours), cool the reaction mixture to room temperature.[3]

  • Add water (200 mL per 50 mmol of starting material) to the cooled solution to precipitate the product.[3]

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid several times with water and then with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

  • Dry the purified product, 4-amino-7-fluoro-2-methylquinoline derivative, under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

sn_ar_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Weigh Reactants (this compound & Amine) dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve setup Assemble Reflux Apparatus dissolve->setup heat Heat to Reflux (e.g., 80 °C) setup->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate with Water cool->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry Under Vacuum filtrate->dry end End: Characterized 4-Amino-7-Fluoro-2-Methylquinoline dry->end

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an amine. This method is particularly useful for less reactive amines or when milder conditions are required.[6]

Materials:

  • This compound

  • Desired amine nucleophile

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Anhydrous base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • In a Schlenk flask or screw-cap vial under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add the anhydrous base (e.g., Sodium tert-butoxide, 1.5 eq).

  • Add this compound (1.0 eq).

  • Seal the flask/vial and add the amine nucleophile (1.2 eq) followed by anhydrous toluene via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the required time.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-7-fluoro-2-methylquinoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

buchwald_hartwig_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Charge Flask with Pd-Catalyst, Ligand, and Base add_reagents Add this compound, Amine, and Anhydrous Solvent start->add_reagents heat Heat Mixture (e.g., 100 °C) add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool and Filter through Celite monitor->cool extract Aqueous Work-up (Wash) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end End: Characterized 4-Amino-7-Fluoro-2-Methylquinoline purify->end

Caption: General workflow for Buchwald-Hartwig Amination.

Reaction Mechanism Overview

The amination of 4-chloroquinolines proceeds through distinct mechanisms depending on the chosen method.

mechanisms Amination Mechanisms cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_bh Buchwald-Hartwig Catalytic Cycle snar1 Nucleophilic Attack of Amine at C4 snar2 Formation of Meisenheimer (Sigma) Complex snar1->snar2 snar3 Loss of Chloride Leaving Group snar2->snar3 snar4 Re-aromatization to form Product snar3->snar4 bh1 Oxidative Addition of Pd(0) to R-Cl bh2 Ligand Exchange (Amine displaces Cl) bh1->bh2 bh3 Reductive Elimination of Product bh2->bh3 bh4 Regeneration of Pd(0) Catalyst bh3->bh4 bh4->bh1

Caption: Logical relationship of key steps in SNAr and Buchwald-Hartwig mechanisms.

References

Application Notes and Protocols for 4-Chloro-7-Fluoro-2-Methylquinoline in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chloro-7-Fluoro-2-Methylquinoline as a key pharmaceutical intermediate in the synthesis of potential therapeutic agents. Detailed experimental protocols for the synthesis of bioactive derivatives are provided, along with quantitative data on their biological activities. Additionally, relevant signaling pathways that can be targeted by these derivatives are illustrated to guide further research and development.

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. The presence of a reactive chlorine atom at the 4-position of the quinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. The fluorine atom at the 7-position can enhance the metabolic stability and binding affinity of the resulting derivatives to their biological targets. This intermediate is particularly valuable in the development of kinase inhibitors for cancer therapy.

Application: Synthesis of 4-Anilino-7-Fluoro-2-Methylquinoline Derivatives as Potential Kinase Inhibitors

Derivatives of 4-anilinoquinoline are a well-established class of kinase inhibitors, with several approved drugs targeting pathways involved in cancer cell proliferation and survival. By reacting this compound with various substituted anilines, a library of potential kinase inhibitors can be synthesized and screened for biological activity.

Data Presentation: Synthesis and Biological Activity of 4-Anilino-7-Fluoro-2-Methylquinoline Derivatives

The following table summarizes the synthesis of a series of 4-anilino-7-fluoro-2-methylquinoline derivatives and their in vitro anti-proliferative activity against the HeLa human cervical cancer cell line.

Compound IDAniline DerivativeReaction Yield (%)IC₅₀ (µM) vs. HeLa Cells
1a Aniline94.210.18
1b 2-Fluoroaniline92.59.85
1c 3-Fluoroaniline95.48.92
1d 4-Fluoroaniline93.711.10
1e 3,4-Dichloroaniline91.39.53
1f 3-Chloro-4-fluoroaniline90.88.32
1g 3-Ethynylaniline89.53.63
Gefitinib (Positive Control)-12.55

Data synthesized from a study on analogous 7-fluoro-4-anilinoquinolines which demonstrated potent antitumor activities.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Anilino-7-Fluoro-2-Methylquinoline Derivatives

This protocol details the nucleophilic aromatic substitution reaction between this compound and various aniline derivatives.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 3-fluoroaniline, 3-ethynylaniline)

  • Isopropanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the substituted aniline (1.2 mmol) in isopropanol (10 mL), add one drop of concentrated hydrochloric acid.

  • Add this compound (1.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 10% aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-anilino-7-fluoro-2-methylquinoline derivative.

Protocol 2: In Vitro Anti-proliferative Activity Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • HeLa cells (or other cancer cell lines)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • Synthesized 4-anilino-7-fluoro-2-methylquinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed HeLa cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48 hours in a CO₂ incubator at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

The synthesized 4-anilino-7-fluoro-2-methylquinoline derivatives are potential inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of these pathways can block downstream signaling cascades that promote cancer cell proliferation and survival.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Analysis & Further Development start This compound + Substituted Aniline reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction purification Column Chromatography reaction->purification product 4-Anilino-7-Fluoro-2-Methylquinoline Derivative purification->product assay In Vitro Anti-proliferative Assay (MTT Assay on HeLa cells) product->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_opt Lead Optimization sar->lead_opt

Experimental workflow for synthesis and evaluation.

The EGFR signaling pathway is a key target for many quinoline-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately regulate gene transcription and cellular processes.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription inhibitor 4-Anilino-7-Fluoro-2-Methylquinoline Derivative inhibitor->EGFR Inhibits Autophosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Simplified EGFR signaling pathway and inhibition.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoquinoline derivatives are a critical class of heterocyclic compounds with a broad spectrum of biological activities, most notably as antimalarial agents.[1][2][3] The quinoline scaffold is a key pharmacophore in medicinal chemistry, and its derivatives have been explored for the treatment of various diseases, including cancer, leishmaniasis, and viral infections.[1][3] This document provides detailed protocols for the laboratory-scale synthesis of 4-aminoquinoline derivatives, focusing on the widely utilized nucleophilic aromatic substitution (SNAr) pathway. Additionally, it outlines the primary mechanism of antimalarial action for this class of compounds.

Synthetic Methodologies

The most prevalent and versatile method for the synthesis of 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution (SNAr) reaction.[1][3] This approach typically utilizes a 4-chloroquinoline precursor, most commonly 4,7-dichloroquinoline, which reacts with a primary or secondary amine to yield the desired 4-aminoquinoline derivative.[1][3][4] Variations in reaction conditions, such as the use of conventional heating, microwave irradiation, or ultrasound, can influence reaction times and yields.[1][3]

General Synthetic Workflow

The synthesis of 4-aminoquinoline derivatives from 4,7-dichloroquinoline is a robust and widely adopted method. The chlorine atom at the C4 position of the quinoline ring is significantly more reactive to nucleophilic substitution than the chlorine at the C7 position, allowing for selective functionalization.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product cluster_3 Purification A 4,7-Dichloroquinoline C Nucleophilic Aromatic Substitution (SNAr) A->C B Primary/Secondary Amine B->C D 4-Aminoquinoline Derivative C->D Formation of C-N bond E Work-up and Chromatography D->E

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine

This protocol describes a conventional heating method for the synthesis of a 4-aminoquinoline derivative.

Materials:

  • 4,7-dichloroquinoline

  • N,N-dimethyl-propane-1,3-diamine

  • Dichloromethane

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure: [5]

  • In a round-bottom flask, combine 4,7-dichloroquinoline (500 mg, 2.5 mmol) and N,N-dimethyl-propane-1,3-diamine (5 mmol).

  • Heat the reaction mixture to 130 °C with continuous stirring and maintain this temperature for 8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the cooled mixture in dichloromethane.

  • Transfer the solution to a separatory funnel and wash successively with 5% aqueous NaHCO₃, water, and then brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, if necessary.

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines

Microwave-assisted synthesis can significantly reduce reaction times.

Materials:

  • 4,7-dichloroquinoline

  • Appropriate primary or secondary amine

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure: [1][3]

  • In a microwave reactor vial, combine 4,7-dichloroquinoline and a slight excess of the desired amine in DMSO.

  • If a secondary amine or an aryl/heteroarylamine is used, add a suitable base (e.g., K₂CO₃ or NaOH). No extra base is typically needed for primary amines.[1]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 140-180 °C for 20-30 minutes.

  • After the reaction is complete, cool the vial to a safe temperature.

  • Proceed with a standard aqueous work-up and purification by chromatography.

Data Presentation: Comparison of Synthetic Methods

MethodStarting MaterialsReagents/SolventTemperature (°C)TimeYield (%)Reference
Conventional Heating 4,7-dichloroquinoline, N,N-dimethyl-propane-1,3-diamineNeat1308 hNot specified[5]
Conventional Heating 4,7-dichloroquinoline, 4-diethylamino-1-methylbutylamineNeat180Not specifiedNot specified[6]
Microwave-Assisted 4,7-dichloroquinoline, Various aminesDMSO140-18020-30 min80-95[1][3]
Ultrasound-Assisted 4,7-dichloroquinolines, Various aminesNot specifiedNot specifiedNot specified78-81[1][3]
Palladium-Catalyzed 2,3-dihydroquinolin-4(1H)-one, Various aminesPd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline, pivalic acid1404 hGood[1][3]

Mechanism of Antimalarial Action

The primary mechanism of action for many 4-aminoquinoline antimalarial drugs, such as chloroquine, involves the disruption of heme detoxification in the Plasmodium parasite.[2][7][8]

G cluster_0 Parasite Food Vacuole A Hemoglobin Digestion B Release of Heme A->B C Heme Polymerization B->C F Complex Formation with Heme B->F D Hemozoin (non-toxic) C->D G Inhibition of Heme Polymerization C->G Inhibited by E 4-Aminoquinoline Accumulation E->F F->G H Accumulation of Toxic Heme G->H I Parasite Death H->I

Caption: Antimalarial mechanism of 4-aminoquinolines.

Inside its acidic food vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[2] 4-Aminoquinolines are weak bases that accumulate in the acidic environment of the food vacuole. There, they are thought to form a complex with heme, preventing its polymerization into hemozoin.[7] The resulting buildup of toxic free heme leads to oxidative stress and ultimately causes the death of the parasite.[7][8]

Conclusion

The synthesis of 4-aminoquinoline derivatives via nucleophilic aromatic substitution is a well-established and efficient method for accessing a wide range of analogues. The choice of synthetic protocol can be tailored to the specific needs of the laboratory, with microwave-assisted methods offering significant advantages in terms of reaction speed and yield. Understanding the mechanism of action of these compounds is crucial for the rational design of new and more effective antimalarial agents to combat the challenge of drug resistance.

References

Application Notes and Protocols for the Functionalization of the Quinoline Core at the C4 Position

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] Functionalization of the quinoline core is a key strategy in medicinal chemistry to modulate the pharmacological profile of these compounds.[7][8] The C4 position, in particular, is a critical site for substitution, as exemplified by the renowned antimalarial drug chloroquine and its analogues.[3][4]

This document provides detailed application notes and experimental protocols for several key methodologies aimed at the selective functionalization of the quinoline C4 position. The strategies covered include classical Nucleophilic Aromatic Substitution (SNAr), modern transition-metal-catalyzed C-H activation, and radical-mediated Minisci-type reactions. These protocols are intended for researchers, scientists, and drug development professionals seeking to synthesize novel C4-substituted quinoline derivatives.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

Application Note:

Nucleophilic aromatic substitution (SNAr) on 4-haloquinolines, most commonly 4-chloroquinoline, is the most established and widely used method for introducing a diverse range of functionalities at the C4 position.[9] The reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen, which activates the C4 position for nucleophilic attack.[9] This method is versatile, allowing for the introduction of amines, azides, thiols, and other nucleophiles.[10][11] The resulting 4-substituted quinolines are pivotal in drug discovery; for instance, 4-aminoquinolines form the backbone of many antimalarial drugs that are believed to function by inhibiting hemozoin biocrystallization in the malaria parasite.[9]

General Workflow for SNAr on 4-Chloroquinolines:

The typical workflow involves selecting the appropriate 4-chloroquinoline substrate and nucleophile, followed by reaction under optimized conditions (often with heating), and concluding with product isolation and purification.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Select 4-Chloroquinoline and Nucleophile prep_reagents Prepare Reactants, Solvent, and Base/Catalyst start->prep_reagents setup Reaction Setup: - Conventional Heating or - Microwave Irradiation prep_reagents->setup reaction Nucleophilic Substitution (SNAr) Occurs setup->reaction quench Reaction Quenching and Extraction reaction->quench purify Purification: - Crystallization or - Column Chromatography quench->purify end End: Characterized 4-Substituted Quinoline purify->end

Caption: General workflow for SNAr on 4-chloroquinolines.

Data Presentation: Synthesis of 4-Aminoquinolines via SNAr

Entry4-Chloroquinoline DerivativeAmine NucleophileConditionsSolventYield (%)Ref.
14-Chloroquinoline1,2,4-Triazole130 °C, 1.5 h (Acidic)N/A91[11]
24-Chloro-7-(trifluoromethyl)quinolineAnilineRefluxEthanol>95[12]
34-Chloro-8-methylquinolin-2(1H)-oneHydrazine hydrateReflux, 4 hEthanol80[10]
44-Chloro-8-methylquinolin-2(1H)-oneAnilineReflux, 6 hEthanol75[10]

Experimental Protocol: Synthesis of a 4-(Aryl)aminoquinoline Derivative [9]

  • Reagent Preparation : In a clean, dry reaction tube, combine the substituted 4-chloroquinoline (1.0 equiv), the desired aniline derivative (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 equiv), if necessary, depending on the nucleophile.

  • Solvent Addition : Add an anhydrous solvent, such as ethanol or dimethylformamide (DMF), to the reaction tube to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Reaction Setup : Seal the reaction tube and place it in a preheated oil bath or heating mantle.

  • Heating : Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring : Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel to afford the pure 4-substituted quinoline.

Radical-Mediated Functionalization (Minisci-type Reactions)

Application Note:

The Minisci reaction is a powerful tool for the direct C–H functionalization of electron-deficient heterocycles, including quinolines.[13][14] This radical-mediated process typically involves the generation of a nucleophilic alkyl or acyl radical, which then adds to the protonated quinoline ring. The C2 and C4 positions are the most reactive sites for this type of transformation.[15] Recent advances have enabled C4-selective alkylations and phosphorylations under mild conditions, often promoted by visible light photocatalysis or chemical oxidants.[15][16] This strategy is particularly valuable for late-stage functionalization, allowing for the introduction of alkyl groups from readily available carboxylic acids or even gaseous alkanes.[13][17]

Data Presentation: C4-Selective Minisci-type Reactions

EntryQuinoline DerivativeRadical SourcePromoter/CatalystConditionsYield (%)Ref.
12-PhenylquinolineEthane (gas)Fe(acac)₃, photocatalystContinuous flow, 14-29 W light75[13]
2QuinolineDiethyl phosphine oxidePhotocatalyst, Na₂S₂O₈Blue LEDs, rt, 24 h68[15]
34-MethylquinolineTetrahydrofuran (THF)Ru(bpy)₃Cl₂, photocatalystBlue LEDs, rt87 (C2-alkylation)[16]
42-ChloroquinolinePivalic AcidAgNO₃, (NH₄)₂S₂O₈50 °C, 2 h80 (C4-alkylation)[17]

Experimental Protocol: Visible-Light-Promoted C4-Phosphorylation of Quinoline [15]

  • Reaction Setup : In an oven-dried Schlenk tube, combine the quinoline derivative (0.2 mmol, 1.0 equiv), the phosphine oxide source (e.g., diethyl phosphine oxide, 3.0 equiv), a photocatalyst (e.g., 1 mol%), sodium persulfate (Na₂S₂O₈, 3.0 equiv), and bis(pinacolato)diboron (B₂pin₂, 1.0 equiv).

  • Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) (2.0 mL) to the tube.

  • Degassing : Seal the tube and degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (e.g., argon).

  • Irradiation : Place the reaction tube approximately 5-10 cm from a blue LED lamp (e.g., 18 W) and stir the mixture at room temperature for 24 hours.

  • Work-up : After the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the C4-phosphorylated quinoline product.

Transition Metal-Catalyzed C-H Functionalization

Application Note:

Direct C-H bond functionalization has emerged as a step- and atom-economical strategy for modifying heterocyclic cores.[7][18] While C-H activation at the C2 and C8 positions of quinoline is well-established, regioselective functionalization at the C4 position has been more challenging and is a subject of ongoing research.[18][19] Nickel-catalyzed methods have shown promise for the C4-arylation of 8-aminoquinolines, where the amino group likely acts as a directing group to facilitate the remote C-H activation.[20] These advanced methods provide access to novel, multi-substituted quinolines that are difficult to synthesize via traditional routes.[19][20]

G Ni_cat Ni(0) Catalyst Intermediate1 [Ni(0)(Ar)(X)]-Mg+ Ni_cat->Intermediate1 Oxidative Addition ArMgX Ar-MgX ArMgX->Intermediate1 Intermediate2 Ni(II) Intermediate Intermediate1->Intermediate2 C-H Activation (Coordination) Quinoline Quinoline Substrate Quinoline->Intermediate2 Product C4-Arylated Quinoline Intermediate2->Product Reductive Elimination HX H-X Intermediate2->HX

Caption: Simplified proposed cycle for Ni-catalyzed C4-arylation.

Data Presentation: Ni-Catalyzed C4-Arylation of 8-Aminoquinolines [20]

Entry8-Aminoquinoline SubstrateGrignard ReagentCatalystConditionsYield (%)Ref.
1N-phenylquinolin-8-aminePhenylmagnesium bromideNiCl₂(dppp)THF, 60 °CGood[20]
2N-(p-tolyl)quinolin-8-aminep-Tolylmagnesium bromideNiCl₂(dppp)THF, 60 °CGood[20]
3N-phenylquinolin-8-amine4-Methoxyphenylmagnesium bromideNiCl₂(dppp)THF, 60 °CGood[20]
4N-phenylquinolin-8-amine2-Thienylmagnesium bromideNiCl₂(dppp)THF, 60 °CGood[20]

Note: Specific yield percentages were not available in the abstract; "good yields" were reported.

Experimental Protocol: General Procedure for Ni-Catalyzed C4-Arylation [20]

  • Reaction Setup : To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the 8-aminoquinoline derivative (1.0 equiv), the nickel catalyst (e.g., NiCl₂(dppp), 5-10 mol%), and a suitable anhydrous solvent like tetrahydrofuran (THF).

  • Reagent Addition : Slowly add the aryl Grignard reagent (e.g., Phenylmagnesium bromide, 2.0-3.0 equiv) to the stirred solution at room temperature.

  • Heating : Heat the reaction mixture to the specified temperature (e.g., 60 °C) and maintain for several hours until the starting material is consumed, as monitored by TLC.

  • Quenching : After cooling the reaction to room temperature, carefully quench the mixture by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the C4-arylated quinoline.

The functionalization of the quinoline core at the C4 position remains a cornerstone of synthetic and medicinal chemistry.[7][9] The choice of methodology—be it the robust SNAr, the innovative radical-mediated C-H functionalization, or the sophisticated transition-metal-catalyzed approach—depends on the desired substituent, substrate availability, and tolerance of functional groups.[11][15][19] The protocols and data presented herein offer a practical guide for researchers to access a wide array of C4-functionalized quinolines, thereby facilitating the exploration of new chemical space in drug discovery and materials science.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 4-Chloro-7-Fluoro-2-Methylquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The synthesis is typically a three-step process:

  • Condensation: Formation of an enamine intermediate from 3-fluoroaniline and ethyl acetoacetate.

  • Cyclization: Thermal cyclization of the enamine to form 7-fluoro-2-methylquinolin-4-ol.

  • Chlorination: Conversion of 7-fluoro-2-methylquinolin-4-ol to this compound.

Step 1: Condensation Reaction

Question: My condensation reaction of 3-fluoroaniline and ethyl acetoacetate is giving a low yield of the desired enamine intermediate. What are the possible causes and solutions?

Answer: A low yield in the initial condensation step can often be attributed to incomplete reaction or side product formation. Below is a table outlining potential causes and troubleshooting recommendations.

Potential Cause Troubleshooting Recommendations
Incomplete Reaction - Ensure equimolar or a slight excess of ethyl acetoacetate. - Increase the reaction temperature moderately (e.g., to 80-100 °C). - Extend the reaction time and monitor progress by TLC.
Side Product Formation - Use purified starting materials to avoid impurities that can lead to side reactions. - Consider using a mild acid catalyst (e.g., a few drops of acetic acid) to promote the desired reaction.
Decomposition of Starting Materials - Avoid excessive heating, as both 3-fluoroaniline and ethyl acetoacetate can decompose at high temperatures.
Step 2: Cyclization Reaction (Gould-Jacobs type)

Question: The thermal cyclization of the enamine intermediate to 7-fluoro-2-methylquinolin-4-ol is resulting in a low yield and significant tar formation. How can I optimize this step?

Answer: The high temperatures required for the Gould-Jacobs cyclization can often lead to decomposition and the formation of tarry byproducts. Careful control of the reaction conditions is crucial for a good yield.

Potential Cause Troubleshooting Recommendations
Incomplete Cyclization - Ensure the reaction temperature is sufficiently high (typically 240-260 °C).[1] - Use a high-boiling inert solvent such as Dowtherm A or diphenyl ether to maintain a consistent high temperature.[1] - Extend the reaction time, but monitor for decomposition.
Tar Formation/Decomposition - Avoid localized overheating by ensuring efficient stirring. - Gradually increase the temperature to the desired point. - Minimize the reaction time at the highest temperature. Once the reaction is complete (monitored by TLC), cool it down.
Product Isolation Issues - After cooling, add a non-polar solvent like hexane or heptane to precipitate the product and wash away the high-boiling solvent.[1]
Step 3: Chlorination Reaction

Question: I am having trouble with the chlorination of 7-fluoro-2-methylquinolin-4-ol using phosphorus oxychloride (POCl₃), and the yield of this compound is low. What can I do to improve it?

Answer: The chlorination of 4-hydroxyquinolines can be a challenging step. Incomplete reaction, side product formation, and difficult purification are common issues.

Potential Cause Troubleshooting Recommendations
Incomplete Reaction - Use a sufficient excess of POCl₃ (typically 5-10 equivalents).[1] - Ensure the reaction is heated to reflux (around 110 °C) for an adequate duration (2-4 hours).[1] - The presence of a catalytic amount of a tertiary amine (e.g., triethylamine or N,N-dimethylaniline) can sometimes accelerate the reaction.
Side Product Formation (Dark Coloration) - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of POCl₃ by moisture.[2] - Use freshly distilled POCl₃.
Difficult Work-up and Product Isolation - After the reaction, carefully quench the mixture by pouring it onto crushed ice with vigorous stirring.[1] - Neutralize the acidic solution slowly with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9 to precipitate the product.[1] - The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the optimization of each step. Generally, the condensation step can proceed with high yield (>90%). The cyclization is often the lowest yielding step, sometimes in the range of 40-60%. The chlorination step can have yields ranging from 60-80%. Therefore, an overall yield of 20-40% would be considered a reasonable outcome without extensive optimization.

Q2: Are there any alternative reagents for the chlorination step?

A2: While phosphorus oxychloride (POCl₃) is the most common reagent, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can also be used.[3] However, POCl₃ is generally preferred for the conversion of 4-hydroxyquinolines.

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques should be used to confirm the structure and purity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Experimental Protocols

The following are representative experimental protocols for the three-step synthesis of this compound.

Protocol 1: Synthesis of Ethyl 2-((3-fluorophenyl)amino)prop-1-ene-1,3-dicarboxylate (Intermediate)
  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-fluoroaniline (1.0 eq), ethyl acetoacetate (1.05 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure. The resulting crude oil can be used in the next step without further purification.

Protocol 2: Synthesis of 7-Fluoro-2-methylquinolin-4-ol
  • In a flask equipped with a high-temperature thermometer and a reflux condenser, place the crude enamine intermediate from the previous step.

  • Add a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture with vigorous stirring to approximately 250 °C and maintain this temperature for 30-60 minutes.[1]

  • Monitor the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • Add hexane or heptane to the cooled mixture to precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

Protocol 3: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 7-fluoro-2-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).[1]

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or ammonium hydroxide until the pH is approximately 8-9.

  • The product will precipitate out of the solution. Filter the solid, wash it thoroughly with water, and dry it.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound based on analogous procedures.

Step Reactants Solvent Temperature Time Typical Yield
1. Condensation 3-Fluoroaniline, Ethyl AcetoacetateTolueneReflux2-4 h>90%
2. Cyclization Enamine IntermediateDiphenyl Ether250 °C0.5-1 h40-60%
3. Chlorination 7-Fluoro-2-methylquinolin-4-ol, POCl₃NeatReflux (~110 °C)2-4 h60-80%

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A 3-Fluoroaniline + Ethyl Acetoacetate B Enamine Intermediate A->B Toluene, cat. Acid, Reflux C 7-Fluoro-2-methylquinolin-4-ol B->C Diphenyl Ether, ~250°C D This compound C->D POCl3, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting Logic

Troubleshooting_Yield Start Low Yield in Synthesis Step Identify the problematic step: Condensation, Cyclization, or Chlorination? Start->Step Condensation Condensation Issues Step->Condensation Step 1 Cyclization Cyclization Issues Step->Cyclization Step 2 Chlorination Chlorination Issues Step->Chlorination Step 3 Cond_Cause Incomplete reaction or side products? Condensation->Cond_Cause Cycl_Cause Incomplete cyclization or tar formation? Cyclization->Cycl_Cause Chlor_Cause Incomplete reaction or decomposition? Chlorination->Chlor_Cause Cond_Sol Increase temp/time, use catalyst, purify reactants Cond_Cause->Cond_Sol Cycl_Sol Ensure high temp, use high-boiling solvent, minimize reaction time Cycl_Cause->Cycl_Sol Chlor_Sol Use excess POCl3, ensure anhydrous conditions, control work-up Chlor_Cause->Chlor_Sol

References

Technical Support Center: Purification of 4-Chloro-7-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 4-Chloro-7-Fluoro-2-Methylquinoline via recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the best solvent for recrystallizing this compound?

Q2: My compound is not crystallizing, even after the solution has cooled. What should I do?

A2: This phenomenon is known as supersaturation[4]. Here are a few techniques to induce crystallization:

  • Seed Crystals: If you have a small amount of pure product, add a single crystal to the supersaturated solution.

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Extended Cooling: Ensure the solution has been given ample time to cool, first to room temperature and then in an ice bath for at least 30 minutes to maximize crystal formation[1].

  • Solvent Evaporation: If too much solvent was added, you can gently heat the solution to evaporate a small amount of the solvent to increase the concentration and then allow it to cool again.

Q3: The recrystallization resulted in a very low yield. What are the common causes?

A3: Low recovery is a frequent issue in recrystallization. Potential causes include:

  • Using too much solvent: The most common cause is adding an excess of solvent during the dissolution step, which keeps a significant portion of your compound dissolved even at low temperatures[4]. Always use the minimum amount of near-boiling solvent required to fully dissolve the crude product[4].

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost. Ensure the funnel and receiving flask are pre-heated[1].

  • Inappropriate solvent choice: A solvent in which the compound is too soluble at low temperatures will result in poor recovery.

  • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve and wash away your product[4].

Q4: My product "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Re-heat the solution: Re-heat the mixture until the oil fully redissolves. You may need to add a small amount of additional solvent.

  • Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help promote the gradual formation of crystals instead of oil.

  • Change Solvent System: Consider using a lower-boiling point solvent or a different solvent mixture. Using a solvent system where the compound is more soluble (e.g., adding more of the "good" solvent) can sometimes prevent oiling out.

Q5: The final product is still colored. How can I remove colored impurities?

A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb your product, potentially reducing the yield. If color persists, a preliminary purification step, such as passing the crude material through a short silica plug, may be necessary before recrystallization[5].

Experimental Protocol: Recrystallization of this compound

This protocol is based on effective methods for purifying similar quinoline derivatives[1]. Users should adapt it based on their specific experimental observations.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Erlenmeyer Flasks

  • Heating mantle or hot plate with stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Preparation: Prepare a mixed solvent system of ethanol and ethyl acetate, starting with a 1:1 volume ratio[1]. For each gram of crude material, plan to use approximately 10-20 mL of the solvent mixture. The optimal ratio and volume should be determined empirically[1].

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a small portion of the solvent mixture and begin heating to a gentle boil with stirring. Continue adding small portions of the hot solvent mixture until the solid is just completely dissolved. Avoid adding a large excess of solvent to ensure a high recovery rate[1][4].

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely[1].

  • Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals[1].

  • Cooling: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution[1].

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of the ice-cold solvent mixture to rinse away any remaining soluble impurities[1].

  • Drying: Dry the purified crystals in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved[1].

Data Summary

While specific quantitative solubility data for this compound is not available in the literature, the following table provides a starting point for solvent selection based on methods used for analogous compounds.

Solvent/Solvent SystemCompound ClassObservations & RecommendationsReference
Ethanol / Ethyl Acetate (1:1)Chloro-dimethoxyquinolineEffective mixed-solvent system. Recommended starting ratio is 10-20 mL per gram of crude material.[1]
MethanolChloro-dimethylquinolineA single-solvent system that has proven effective for similar substituted quinolines.[3]
MethanolHydroxyquinolineUsed to achieve >99.9% purity. Involves heating to dissolve and controlled cooling.[2]
n-Hexane / AcetoneGeneral OrganicsA common non-polar/polar mixture that can be effective for a range of compounds.[6]

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_isolation Step 3: Isolation & Drying crude Crude Product in Flask add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration if needed cool_slowly Slow Cooling to RT dissolved->cool_slowly if not needed hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vac_filtration Vacuum Filtration ice_bath->vac_filtration wash_cold Wash with Cold Solvent vac_filtration->wash_cold dry_crystals Dry Crystals wash_cold->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for the recrystallization of this compound.

References

common side reactions in the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions encountered during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in classical quinoline synthesis methods?

A1: The most prevalent side reactions are highly dependent on the specific synthetic route employed:

  • Skraup and Doebner-von Miller Syntheses: These reactions are notorious for the formation of significant amounts of tar and polymeric byproducts. This is primarily due to the harsh, strongly acidic, and high-temperature conditions which promote the polymerization of intermediates like acrolein or other α,β-unsaturated carbonyl compounds.[1][2]

  • Friedländer Synthesis: A common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[2] When unsymmetrical ketones are used, a lack of regioselectivity can also lead to a mixture of quinoline isomers.[2]

  • Combes Synthesis: The primary challenge in the Combes synthesis is the formation of undesired regioisomers when using unsymmetrical β-diketones.[2]

Q2: How can I control the notoriously vigorous and exothermic nature of the Skraup synthesis?

A2: The Skraup synthesis is well-known for being highly exothermic and potentially difficult to control.[3] To moderate the reaction, you can implement the following strategies:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can make the reaction significantly less violent.[3] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a more controlled oxidation.[4]

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial.[5]

  • Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[5]

Q3: I'm observing a low yield in my Doebner-von Miller reaction due to a large amount of polymeric material. How can this be prevented?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis.[2] To address this, consider the following:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help minimize polymerization.

  • Biphasic Solvent System: Employing a two-phase reaction system can reduce the concentration of the carbonyl compound in the acidic phase, thus disfavoring polymerization.[6]

  • Milder Acid Catalysts: Experimenting with milder acid catalysts, such as Lewis acids, instead of strong Brønsted acids may reduce polymer formation.[2]

Q4: How can I improve the regioselectivity in the Combes and Friedländer syntheses when using unsymmetrical ketones?

A4: Regioselectivity is a common challenge in these syntheses.[1][7] Several factors can be adjusted to control the formation of the desired isomer:

  • Steric Hindrance: Increasing the steric bulk of substituents on either the aniline or the diketone can favor cyclization at the less sterically hindered position.[7]

  • Electronic Effects: The electronic nature of the substituents on the aniline plays a role. For instance, in the Combes synthesis, methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines, while chloro- or fluoroanilines may yield the 4-substituted product.[5]

  • Catalyst Choice: The choice of acid catalyst (e.g., sulfuric acid vs. polyphosphoric acid) can influence the regiochemical outcome.[5]

Troubleshooting Guides

Skraup Synthesis: Common Issues and Solutions
SymptomPotential CauseSuggested Solution
Reaction is excessively vigorous and difficult to control Highly exothermic nature of the reaction.1. Add a moderator such as ferrous sulfate (FeSO₄) or boric acid.[3] 2. Ensure slow, controlled addition of concentrated sulfuric acid with efficient cooling.[5] 3. Maintain vigorous and efficient stirring.[5]
Significant tar and polymer formation Harsh acidic and oxidizing conditions leading to polymerization of intermediates.[1]1. Utilize a moderating agent to control the reaction rate.[3] 2. Optimize the reaction temperature to avoid excessive heat. 3. Purify the crude product using steam distillation to separate the quinoline from non-volatile tars.[4]
Low yield of the desired quinoline Loss of starting materials and intermediates to tar formation and other side reactions.1. Implement the solutions for controlling the reaction vigor and reducing tar formation. 2. Ensure the use of anhydrous glycerol, as water can lower the yield.[8]
Friedländer Synthesis: Common Issues and Solutions
SymptomPotential CauseSuggested Solution
Formation of aldol self-condensation products of the ketone The ketone reactant undergoes self-condensation, particularly under basic conditions.[2]1. If possible, use a non-enolizable aldehyde or ketone.[5] 2. Pre-form the enolate of the ketone using a strong base like LDA before adding the 2-aminoaryl carbonyl compound.[5] 3. Use an imine analog of the 2-aminoaryl ketone to avoid basic conditions that promote aldol condensation.[5]
Mixture of regioisomers when using an unsymmetrical ketone Lack of regiocontrol in the cyclization step.[2]1. Modify the substituents on the starting materials to leverage steric hindrance, favoring the formation of the less hindered product.[7] 2. Carefully select the catalyst and optimize reaction conditions such as temperature and solvent.[1]
Low or no product yield Degradation of starting materials or products under harsh reaction conditions (e.g., high temperature, strong acid/base).[9]1. Optimize reaction conditions by employing milder catalysts (e.g., Lewis acids) or solvents.[9] 2. Consider using alternative, greener approaches such as ionic liquids.[6]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from literature procedures and incorporates a moderator to control the reaction's exothermicity.[4]

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (moderator)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add the aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice/water bath, slowly and cautiously add concentrated sulfuric acid through the condenser at a rate that maintains a controllable internal temperature.

  • Initiation and Reflux: After the addition of sulfuric acid, add the nitrobenzene. Gently heat the mixture to initiate the reaction. Be prepared to remove the heat source if the reaction becomes too vigorous. Once the initial exothermic phase subsides, heat the mixture to reflux for several hours.

  • Work-up: After cooling, carefully pour the reaction mixture into a large volume of cold water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purification: The crude quinoline is often a dark, tarry substance. Purify by steam distillation. The volatile quinoline will co-distill with the water. Collect the distillate, separate the organic layer, and dry it over an anhydrous salt (e.g., MgSO₄). Further purification can be achieved by vacuum distillation.

Protocol 2: Base-Catalyzed Friedländer Synthesis of a Substituted Quinoline

This protocol provides a general procedure for the base-catalyzed Friedländer synthesis.[4]

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • A ketone or other compound containing an α-methylene group

  • Potassium Hydroxide (KOH) or other suitable base

  • Ethanol or another suitable solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: Add the ketone with an α-methylene group (1.1 mmol) and a catalytic amount of potassium hydroxide (e.g., 0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with a small amount of cold solvent.

  • Purification: If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizing Troubleshooting Logic

The following diagrams illustrate the logical workflow for troubleshooting common side reactions in quinoline synthesis.

Skraup_Troubleshooting start Skraup Synthesis: Low Yield or Poor Quality issue Identify Primary Issue start->issue violent_rxn Violent Reaction issue->violent_rxn Violent/Uncontrolled Reaction tar_formation Tar Formation issue->tar_formation Excessive Tar Formation low_yield Low Yield issue->low_yield Low Yield sol_violent_1 Add Moderator (e.g., FeSO₄) violent_rxn->sol_violent_1 Action sol_tar_1 Use Moderator tar_formation->sol_tar_1 Action sol_low_yield_1 Implement Solutions for Violent Reaction & Tarring low_yield->sol_low_yield_1 Action sol_violent_2 Control H₂SO₄ Addition Rate & Use Cooling sol_violent_1->sol_violent_2 sol_violent_3 Ensure Efficient Stirring sol_violent_2->sol_violent_3 end_violent Improved Control sol_violent_3->end_violent sol_tar_2 Optimize Temperature sol_tar_1->sol_tar_2 sol_tar_3 Purify via Steam Distillation sol_tar_2->sol_tar_3 end_tar Reduced Tar, Purer Product sol_tar_3->end_tar sol_low_yield_2 Use Anhydrous Reagents sol_low_yield_1->sol_low_yield_2 end_low_yield Improved Yield sol_low_yield_2->end_low_yield

Caption: Troubleshooting workflow for the Skraup synthesis.

Friedlander_Troubleshooting start Friedländer Synthesis: Undesired Products issue Identify Side Product start->issue aldol_product Aldol Product issue->aldol_product Aldol Condensation Product regioisomers Regioisomers issue->regioisomers Mixture of Regioisomers sol_aldol_1 Use Non-enolizable Ketone aldol_product->sol_aldol_1 Mitigation Strategy sol_aldol_2 Pre-form Enolate with Strong Base aldol_product->sol_aldol_2 Mitigation Strategy sol_aldol_3 Use Imine Analog of Amino Ketone aldol_product->sol_aldol_3 Mitigation Strategy sol_regio_1 Modify Substituents for Steric Hindrance regioisomers->sol_regio_1 Control Strategy sol_regio_2 Optimize Catalyst and Conditions regioisomers->sol_regio_2 Control Strategy end_aldol Minimized Aldol Side Reaction sol_aldol_1->end_aldol sol_aldol_2->end_aldol sol_aldol_3->end_aldol end_regio Improved Regioselectivity sol_regio_1->end_regio sol_regio_2->end_regio

Caption: Troubleshooting workflow for the Friedländer synthesis.

References

overcoming solubility issues with 4-Chloro-7-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Chloro-7-Fluoro-2-Methylquinoline.

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffers

Problem: this compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer for biological assays. This is a common occurrence for hydrophobic compounds.[1][2]

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is minimal, ideally below 1%, to reduce its impact on the assay and the solubility of the compound.[1]

  • pH Adjustment: Since quinolines are typically weak bases, lowering the pH of the aqueous buffer can increase the solubility of this compound by promoting the formation of a more soluble protonated form.[3]

  • Use of Co-solvents: Employing a water-miscible organic co-solvent can decrease the polarity of the solvent system, thereby enhancing the solubility of the hydrophobic compound.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the aqueous buffer to prevent rapid precipitation.[1]

Issue: Inconsistent Results in Biological Assays

Problem: Variability in experimental data can often be attributed to inconsistent solubility of the test compound.

Solutions:

  • Stock Solution Stability: Ensure the stock solution of this compound in your chosen organic solvent is completely dissolved and stable. Visually inspect for any precipitation before use.

  • Equilibration Time: After diluting the compound in the assay buffer, allow for an adequate equilibration time with gentle agitation before starting the experiment.

  • Sonication: Brief sonication of the final solution can help to break down small aggregates and improve dispersion.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic aromatic compound and is expected to have low aqueous solubility due to its predominantly hydrophobic structure.[3] It is generally more soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform.

Q2: What is a good starting solvent for making a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many poorly water-soluble compounds, including quinoline derivatives.[1][4]

Q3: How can I enhance the aqueous solubility of this compound for in vitro or in vivo studies?

A3: Several techniques can be employed to improve the aqueous solubility:

  • pH Adjustment: As quinolines are weak bases, decreasing the pH of the solution can lead to the formation of a more soluble salt.[3]

  • Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of a hydrophobic compound.[3]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can enhance its wettability and dissolution.[3][4]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin can increase its apparent water solubility.[3][5]

Q4: Are there any known biological targets for quinoline derivatives like this one?

A4: Yes, quinoline derivatives have been identified as inhibitors of various signaling pathways, with the PI3K/Akt/mTOR pathway being a significant target in cancer research.[3][6][7] Dysregulation of this pathway is common in many cancers, making its inhibitors a promising area of therapeutic development.[3][6]

Data Presentation

CompoundSolventSolubility (mg/mL)Temperature (°C)
4-Chloro-7-(trifluoromethyl)quinolineChloroform25Not Specified
5-Chloro-8-hydroxyquinolineVariesSee original source for details25

Experimental Protocols

Protocol 1: General Procedure for Determining Aqueous Solubility
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water or buffer in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common volatile organic solvent (e.g., methanol or ethanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Characterization: The resulting solid dispersion can be characterized for its dissolution properties and physical state (amorphous or crystalline).

Mandatory Visualizations

experimental_workflow cluster_prep Compound Preparation & Solubility Assessment cluster_bio Biological Evaluation cluster_analysis Data Analysis & Interpretation start Start: this compound Powder stock Prepare Stock Solution (e.g., in DMSO) start->stock sol_test Determine Aqueous Solubility stock->sol_test formulation Develop Formulation for Biological Assays (e.g., co-solvents, cyclodextrins) sol_test->formulation invitro In Vitro Assays (e.g., cytotoxicity, enzyme inhibition) formulation->invitro pathway Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt pathway) invitro->pathway data_analysis Analyze Data & Determine IC50/EC50 invitro->data_analysis invivo In Vivo Studies (if warranted) pathway->invivo pathway->data_analysis invivo->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Conclusion & Future Directions sar->conclusion

Caption: A general experimental workflow for the evaluation of this compound.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibition by this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-7-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-7-Fluoro-2-Methylquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound involves a two-step process. The first step is the synthesis of the quinoline core to form the precursor, 4-hydroxy-7-fluoro-2-methylquinoline. This is typically achieved through a cyclization reaction, such as the Conrad-Limpach or Gould-Jacobs reaction. The second step is the chlorination of the 4-hydroxy group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: What are the starting materials for the synthesis of 4-hydroxy-7-fluoro-2-methylquinoline?

A2: For the Conrad-Limpach synthesis, the typical starting materials are 3-fluoroaniline and ethyl acetoacetate. In the Gould-Jacobs reaction, 3-fluoroaniline is reacted with diethyl ethoxymethylenemalonate.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. All reactions involving POCl₃ should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn. The reaction should be performed under anhydrous conditions. The work-up procedure involving quenching with ice should be done slowly and cautiously.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the cyclization and chlorination steps. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Issue 1: Low Yield of 4-hydroxy-7-fluoro-2-methylquinoline (Precursor)
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Cyclization The Conrad-Limpach cyclization requires high temperatures, often around 250 °C. Ensure the reaction temperature is consistently maintained. Using a high-boiling point solvent like Dowtherm A or diphenyl ether can improve heat transfer and reaction efficiency.[1]Increased conversion of the intermediate to the desired 4-hydroxyquinoline, leading to a higher yield.
Suboptimal Reaction Time Monitor the reaction progress using TLC. If the starting materials are still present after the recommended reaction time, consider extending the duration of heating.Complete consumption of starting materials and maximization of product formation.
Impure Starting Materials Use freshly distilled 3-fluoroaniline and high-purity ethyl acetoacetate to minimize side reactions.Reduced formation of byproducts and an improved yield of the desired product.
Suboptimal pH during Work-up After cyclization, the product is often precipitated by adjusting the pH. Ensure the pH is carefully adjusted to the optimal range for precipitation of your specific product.Maximized recovery of the precipitated 4-hydroxy-7-fluoro-2-methylquinoline.
Issue 2: Incomplete Chlorination or Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Decomposition of POCl₃ Use fresh or properly stored phosphorus oxychloride. POCl₃ is sensitive to moisture and can decompose over time, reducing its reactivity.Efficient conversion of the hydroxyl group to the chloride.
Insufficient Reagent Ensure a sufficient excess of POCl₃ is used (typically 5-10 equivalents) to drive the reaction to completion.Complete conversion of the starting material to the chlorinated product.
Inadequate Reaction Temperature or Time The chlorination reaction is typically performed at reflux. Ensure the reaction is heated to the boiling point of POCl₃ (around 105 °C) and maintained for a sufficient duration (2-4 hours is typical). Monitor by TLC.Complete consumption of the 4-hydroxy precursor.
Loss of Product During Work-up The quenching of the reaction mixture with ice is highly exothermic. Perform the addition slowly and with vigorous stirring to prevent decomposition of the product. Neutralize the acidic solution carefully to precipitate the product.Improved recovery and purity of the final product.
Issue 3: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Unreacted Starting Material Improve the reaction conditions (time, temperature, reagent excess) as described above to ensure complete conversion.A cleaner crude product with minimal starting material contamination.
Formation of Side Products In the Conrad-Limpach synthesis, isomeric quinolones can form. Careful control of the reaction temperature can influence the product distribution. Purification of the intermediate before cyclization may also be beneficial.Minimized formation of isomeric byproducts.
Hydrolysis of the Product During work-up and purification, avoid prolonged exposure to aqueous or highly acidic/basic conditions, as the 4-chloro group can be susceptible to hydrolysis back to the hydroxyquinoline.Preservation of the desired this compound.
Inefficient Purification Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) is often effective for purifying the final product. If recrystallization is insufficient, column chromatography on silica gel can be employed.High purity of the final isolated product.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-7-fluoro-2-methylquinoline (via Conrad-Limpach Reaction)

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Fluoroaniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Ethanol

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (catalytic amount)

Procedure:

  • In a round-bottom flask, combine 3-fluoroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).

  • Stir the mixture at room temperature for 1-2 hours to form the intermediate enamine. The progress can be monitored by TLC.

  • In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C.

  • Slowly add the crude enamine mixture from step 3 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 30-60 minutes. Monitor the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate.

  • Add a hydrocarbon solvent like hexane or heptane to aid precipitation.

  • Collect the solid product by filtration and wash it with the hydrocarbon solvent.

  • The crude 4-hydroxy-7-fluoro-2-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

Materials:

  • 4-hydroxy-7-fluoro-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add 4-hydroxy-7-fluoro-2-methylquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of 4-hydroxy-7-fluoro-2-methylquinoline

ParameterCondition
Reactants 3-Fluoroaniline, Ethyl acetoacetate
Molar Ratio (Aniline:Ester) 1 : 1.1
Catalyst HCl or H₂SO₄ (catalytic)
Cyclization Solvent Dowtherm A or Diphenyl ether
Reaction Temperature 240-260 °C
Reaction Time 30-60 minutes
Typical Yield 60-80%

Table 2: Typical Reaction Conditions for the Chlorination Step

ParameterCondition
Reactant 4-hydroxy-7-fluoro-2-methylquinoline
Chlorinating Agent Phosphorus oxychloride (POCl₃)
Molar Ratio (Substrate:POCl₃) 1 : 5-10
Reaction Temperature Reflux (~105-110 °C)
Reaction Time 2-4 hours
Typical Yield 70-90%

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4-hydroxy-7-fluoro-2-methylquinoline cluster_step2 Step 2: Chlorination start1 3-Fluoroaniline + Ethyl Acetoacetate enamine Intermediate Enamine (Room Temperature) start1->enamine Acid Catalyst cyclization Cyclization (~250°C in Dowtherm A) enamine->cyclization precipitation Precipitation & Filtration cyclization->precipitation precursor 4-hydroxy-7-fluoro-2-methylquinoline precipitation->precursor chlorination Chlorination with POCl₃ (Reflux) precursor->chlorination workup Quenching on Ice & Neutralization chlorination->workup purification Purification (Recrystallization) workup->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

conrad_limpach_mechanism Simplified Conrad-Limpach Reaction Mechanism cluster_reactants aniline 3-Fluoroaniline enamine Enamine Intermediate aniline->enamine + ketoester Ethyl Acetoacetate ketoester->enamine cyclized Cyclized Intermediate enamine->cyclized Heat (~250°C) hydroxyquinoline 4-hydroxy-7-fluoro-2-methylquinoline cyclized->hydroxyquinoline Tautomerization

Caption: Simplified Conrad-Limpach reaction mechanism.

References

troubleshooting failed reactions involving 4-Chloro-7-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-7-Fluoro-2-Methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is primarily used as a building block in organic synthesis. The most common reactions involve nucleophilic aromatic substitution (SNAr) at the C4 position and palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The chlorine atom at the 4-position is the most reactive site for these transformations.

Q2: I am having trouble with the solubility of this compound in my reaction solvent. What do you recommend?

A2: this compound is a solid with limited solubility in some common organic solvents. For palladium-catalyzed cross-coupling reactions, solvents like dioxane, toluene, THF, and DMF are often used, sometimes at elevated temperatures to ensure solubility.[1] If solubility remains an issue, consider screening a wider range of solvents or using a co-solvent system. Ensure your starting material is pure, as impurities can affect solubility.

Q3: My palladium-catalyzed cross-coupling reaction is not proceeding to completion. What are the likely causes?

A3: Incomplete conversion in palladium-catalyzed reactions is a common issue. Several factors could be at play:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may decompose, often indicated by the formation of palladium black.[2] Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

  • Ligand Degradation: Phosphine ligands can be prone to oxidation.[2]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the catalytic cycle to function efficiently.[2]

  • Low Reactivity of the Aryl Chloride: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition to the palladium center.[1] It may be necessary to use more specialized catalyst systems (e.g., those with electron-rich, bulky phosphine ligands) or higher reaction temperatures.

Troubleshooting Guides

Guide 1: Failed or Low-Yielding Suzuki Coupling Reaction

Issue: You are attempting a Suzuki coupling with an arylboronic acid and this compound, but you observe no product or a very low yield.

Troubleshooting Workflow:

G cluster_optimization Optimization Steps start Low/No Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Boronic Acid, Base, Catalyst) start->check_reagents check_reagents->start Impure Reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions optimize_catalyst Optimize Catalyst System (Ligand, Palladium Source) check_conditions->optimize_catalyst Conditions Standard optimize_base Screen Different Bases optimize_catalyst->optimize_base No Improvement success Reaction Successful optimize_catalyst->success Improvement optimize_solvent Test Alternative Solvents optimize_base->optimize_solvent No Improvement optimize_base->success Improvement optimize_solvent->success Improvement

Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Quality Boronic Acid Boronic acids can dehydrate to form boroxines or degrade upon storage. Use freshly purchased or recrystallized boronic acid.
Inactive Catalyst The Pd(0) catalyst is oxygen-sensitive. Ensure solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere. Consider using a more stable pre-catalyst.[3]
Incorrect Base The base is critical for the activation of the boronic acid.[2] If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and dry. Consider screening other bases like phosphates (e.g., K₃PO₄) or hydroxides.
Suboptimal Solvent The solvent can significantly impact the reaction rate and yield. Common solvents include dioxane, toluene, and DMF. A mixture of a non-polar solvent with water or an alcohol can sometimes be beneficial.
Low Reactivity of Aryl Chloride Aryl chlorides require more active catalyst systems. Use palladium pre-catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3]

Experimental Protocol: Suzuki Coupling of this compound

  • To an oven-dried reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed solvent (e.g., dioxane or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Failed or Low-Yielding Buchwald-Hartwig Amination

Issue: An attempted Buchwald-Hartwig amination of this compound with a primary or secondary amine results in a low yield or recovery of starting material.

Palladium-Catalyzed Buchwald-Hartwig Amination Cycle:

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Cl arcl amine base product amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination + R₂NH, Base reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd0 + Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sterically Hindered Amine Amines with significant steric bulk may react slowly. Higher temperatures, longer reaction times, or more active catalyst systems may be required.
Inappropriate Base Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[4] Ensure the base is fresh and handled under anhydrous conditions.
Catalyst Inhibition Some functional groups on the amine or quinoline can coordinate to the palladium center and inhibit catalysis. If your substrate contains other potential coordinating groups, consider a protection strategy.
Side Reactions Dehalogenation of the starting material can be a competing pathway. This can sometimes be suppressed by using a different ligand or lowering the reaction temperature.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 eq.) to an oven-dried reaction vessel.

  • Add the this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Summary of Optimized Reaction Conditions for Palladium-Catalyzed Cross-Couplings

The optimal conditions for palladium-catalyzed cross-coupling reactions with this compound will be substrate-dependent. Below is a table summarizing typical starting points for optimization.

ParameterSuzuki CouplingBuchwald-Hartwig Amination
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-catalystsPd(OAc)₂, Pd₂(dba)₃, or pre-catalysts
Ligand SPhos, XPhos, RuPhos, P(tBu)₃Xantphos, BINAP, DavePhos
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOtBu, LHMDS, K₃PO₄
Solvent Toluene, Dioxane, DMF, THF/H₂OToluene, Dioxane
Temperature 80 - 120 °C80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experiments should be conducted by qualified personnel in a properly equipped laboratory, adhering to all necessary safety precautions.

References

Technical Support Center: Purification of 4-Chloro-7-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-7-Fluoro-2-Methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from unreacted starting materials, reaction intermediates, and byproducts from side reactions. The most likely synthesis route involves a Gould-Jacobs reaction followed by chlorination. Potential impurities include:

  • Unreacted Starting Materials: 3-Fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).

  • Gould-Jacobs Intermediates: Diethyl ((3-fluorophenyl)amino)methylene)malonate and 7-fluoro-4-hydroxy-2-methylquinoline.

  • Isomeric Byproducts: Positional isomers of the final product may form depending on the regioselectivity of the cyclization step.

  • Chlorination Byproducts: Residual 7-fluoro-4-hydroxy-2-methylquinoline (incomplete reaction) and potential di-chlorinated species.

  • Reagent Residue: Residual phosphorus oxychloride (POCl₃) if used for chlorination.

Q2: My final product shows a low melting point and broad peaks in the NMR spectrum. What could be the issue?

A2: A low or broad melting point and poor NMR resolution are indicative of impurities. The presence of unreacted starting materials or intermediates from the synthesis can lead to these observations. We recommend purification by recrystallization or column chromatography.

Q3: After chlorination with POCl₃, I have a persistent acidic impurity. How can I remove it?

A3: The acidic impurity is likely residual phosphorus compounds derived from the breakdown of excess POCl₃ during workup.[1] A thorough aqueous workup is crucial. Washing the organic extract with a mild base like saturated sodium bicarbonate solution can help neutralize and remove these acidic residues.[2]

Q4: I am observing a second spot on my TLC with a similar Rf value to my product. What could it be and how can I separate it?

A4: A close-running spot on TLC could be a positional isomer formed during the cyclization step of the quinoline synthesis.[3] Separation of isomers can be challenging. Optimization of the chromatographic conditions, such as using a different solvent system or a high-performance column material, may be necessary. In some cases, derivatization of the mixture followed by separation and then removal of the derivatizing group can be an effective strategy.

Troubleshooting Guides

Issue 1: Presence of Unreacted 7-Fluoro-4-hydroxy-2-methylquinoline
Symptom Possible Cause Recommended Action
Additional peaks in ¹H NMR, notably a broad singlet in the 10-12 ppm region. A spot with lower Rf on TLC compared to the product.Incomplete chlorination reaction.1. Increase the reaction time or temperature of the chlorination step. 2. Use a larger excess of the chlorinating agent (e.g., POCl₃). 3. Purify the crude product using column chromatography. The more polar hydroxyl group will result in a lower Rf value, facilitating separation.
Issue 2: Contamination with Starting Materials (3-Fluoroaniline and DEEM)
Symptom Possible Cause Recommended Action
Characteristic peaks of aniline and malonate derivatives in the ¹H NMR spectrum.Incomplete Gould-Jacobs reaction or inefficient initial purification.1. Ensure the initial cyclization reaction goes to completion by monitoring with TLC. 2. Purify the intermediate 7-fluoro-4-hydroxy-2-methylquinoline by recrystallization before proceeding to the chlorination step. 3. For the final product, a simple wash with a non-polar solvent like hexane may remove residual DEEM. 3-Fluoroaniline can be removed by washing with dilute acid.
Issue 3: Discoloration of the Final Product (Yellow or Brown)
Symptom Possible Cause Recommended Action
The isolated solid is not a white or off-white powder.Formation of colored byproducts due to high reaction temperatures or presence of air.1. Conduct the high-temperature cyclization step under an inert atmosphere (e.g., Nitrogen or Argon). 2. Lower the reaction temperature if possible, although this may require longer reaction times. 3. Purify the final product by recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed to purify the crude product by removing less soluble and more soluble impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Ethyl Acetate

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: A mixed solvent system of ethanol and ethyl acetate is often effective for recrystallizing quinoline derivatives.[4] The optimal ratio may need to be determined empirically, starting with a 1:1 mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture and heat gently with stirring until the solid is fully dissolved.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography Purification

This method is effective for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and adding the powder to the top of the column.

  • Elution: Start the elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (3-Fluoroaniline, DEEM) gould_jacobs Gould-Jacobs Reaction start->gould_jacobs Heat intermediate 7-Fluoro-4-hydroxy-2-methylquinoline gould_jacobs->intermediate chlorination Chlorination with POCl3 intermediate->chlorination POCl3, Heat crude_product Crude this compound chlorination->crude_product recrystallization Recrystallization crude_product->recrystallization Initial Purification column_chromatography Column Chromatography crude_product->column_chromatography For Difficult Separations pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Synthesis and Purification Workflow.

troubleshooting_logic Troubleshooting Impurities cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Analyze Crude Product (TLC, NMR, MP) unreacted_sm Unreacted Starting Materials? start->unreacted_sm unreacted_int Unreacted Hydroxy Intermediate? start->unreacted_int isomer Isomeric Impurity? start->isomer colored Colored Impurities? start->colored wash Aqueous/Organic Wash unreacted_sm->wash Yes recrystallize Recrystallization unreacted_int->recrystallize Yes chromatography Column Chromatography unreacted_int->chromatography Yes isomer->chromatography Yes charcoal Charcoal Treatment colored->charcoal Yes charcoal->recrystallize

References

stability of 4-Chloro-7-Fluoro-2-Methylquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-7-Fluoro-2-Methylquinoline, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Based on the chemistry of analogous 4-chloroquinoline compounds, this compound is susceptible to hydrolysis under acidic conditions. The primary degradation pathway is likely the conversion of the 4-chloro group to a 4-hydroxy group, resulting in the formation of 4-Hydroxy-7-Fluoro-2-Methylquinolin-4(1H)-one.[1][2] The rate of this hydrolysis is dependent on the pH, temperature, and the specific acidic medium used.

Q2: What are the typical conditions that can lead to the degradation of this compound?

A2: Degradation can be induced by several factors, including:

  • Low pH: Strong acidic conditions (e.g., pH ≤ 2) can accelerate hydrolysis.[3]

  • Elevated Temperatures: Higher temperatures will increase the rate of degradation reactions.[3]

  • Presence of Water: Water is a necessary reactant for the hydrolysis of the chloro group.

  • Extended Exposure: The longer the compound is exposed to acidic conditions, the greater the extent of degradation.

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation studies, or stress testing, involve intentionally exposing a drug substance to harsh conditions like strong acids, bases, heat, light, and oxidation to accelerate its degradation.[4] These studies are crucial for:

  • Identifying potential degradation products.[4]

  • Understanding the degradation pathways.[4]

  • Assessing the intrinsic stability of the molecule.[3]

  • Developing and validating stability-indicating analytical methods, such as HPLC, that can separate the parent compound from its degradation products.[3][4]

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for monitoring the stability of this compound and quantifying its degradation products.[5] A C18 reverse-phase column is typically suitable. Other techniques that can be used for structural elucidation of degradation products include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Fourier-Transform Infrared (FTIR) spectroscopy[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid disappearance of the starting material in acidic solution. The acidic conditions are too harsh (e.g., very low pH or high temperature), leading to rapid hydrolysis.- Reduce the acid concentration (e.g., use 0.1N HCl instead of 1N HCl).- Lower the reaction temperature.- Shorten the exposure time and analyze samples at earlier time points.
Inconsistent or irreproducible degradation results. - Inaccurate pH measurement or control.- Fluctuation in temperature.- Non-homogenous reaction mixture.- Use a calibrated pH meter and buffer the solution if possible.- Employ a temperature-controlled water bath or oven.- Ensure the compound is fully dissolved and the solution is well-mixed before and during the experiment.
Appearance of multiple unknown peaks in the chromatogram. - Formation of secondary degradation products.- Interaction with excipients or impurities in the solvent.- Use LC-MS to identify the mass of the unknown peaks and propose potential structures.- Perform the degradation study on the pure active pharmaceutical ingredient (API) to rule out interactions with other components.- Use high-purity solvents and reagents.
No degradation is observed under the chosen acidic conditions. The conditions are too mild to induce degradation within the experimental timeframe.- Increase the acid concentration.- Raise the temperature (e.g., in 10°C increments).[6][7]- Extend the duration of the study.

Data Presentation

The following table provides a template for summarizing quantitative data from a forced degradation study of this compound under acidic conditions.

Table 1: Summary of Forced Degradation Data under Acidic Conditions

Condition Time (hours) This compound (% Remaining) 4-Hydroxy-7-Fluoro-2-Methylquinolin-4(1H)-one (% Area) Total Impurities (%)
0.1N HCl at 25°C010000
295.24.54.8
688.710.911.3
1279.120.320.9
2465.433.834.6
0.1N HCl at 60°C010000
182.317.117.7
268.930.231.1
445.153.754.9
820.578.279.5

Experimental Protocols

Protocol for Acidic Degradation Study

Objective: To evaluate the stability of this compound under acidic conditions and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1N and 1N solutions

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (for neutralization)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Temperature-controlled water bath or oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Treatment:

    • To an aliquot of the stock solution, add an equal volume of 0.1N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).[8]

    • Withdraw samples at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the withdrawn samples with an equivalent amount of sodium hydroxide solution to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of remaining this compound and the percentage area of any degradation products at each time point.

    • Summarize the data in a table for comparison.

Visualizations

degradation_pathway parent This compound degradant 4-Hydroxy-7-Fluoro-2-Methylquinolin-4(1H)-one parent->degradant + H2O / H+

Caption: Likely degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Condition cluster_sampling Sampling & Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Add 0.1N HCl Add 0.1N HCl Stock Solution (1 mg/mL)->Add 0.1N HCl Incubate at 60°C Incubate at 60°C Add 0.1N HCl->Incubate at 60°C Withdraw Samples at Time Points Withdraw Samples at Time Points Incubate at 60°C->Withdraw Samples at Time Points Neutralize Neutralize Withdraw Samples at Time Points->Neutralize Dilute Dilute Neutralize->Dilute HPLC Analysis HPLC Analysis Dilute->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Experimental workflow for the acidic degradation study.

References

preventing decomposition of 4-Chloro-7-Fluoro-2-Methylquinoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 4-Chloro-7-Fluoro-2-Methylquinoline during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, helping you to identify potential causes and implement corrective actions.

Issue Possible Cause(s) Recommended Action(s)
Discoloration (e.g., yellowing or browning of the solid) 1. Photodegradation: Exposure to UV or ambient light can induce decomposition. Fluoroquinolones are known to be susceptible to photodegradation. 2. Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or trace metal impurities. 3. Contamination: Introduction of impurities during handling.1. Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil. Minimize exposure to light during handling. 2. Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. Purity Check: Re-analyze the material using HPLC or GC-MS to assess purity and identify potential degradation products.
Change in Physical State (e.g., clumping, oily appearance) 1. Hygroscopicity/Hydrolysis: Absorption of moisture from the atmosphere, which can lead to hydrolysis of the chloro group. Hydrolysis is a common degradation pathway for chloroquinolines. 2. Low Melting Point Impurities: Presence of impurities that lower the overall melting point of the solid.1. Control Humidity: Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. 2. Drying: If moisture absorption is suspected, the material may be carefully dried under vacuum, provided it is thermally stable at the drying temperature. 3. Purity Analysis: Use analytical techniques like DSC (Differential Scanning Calorimetry) to check for melting point depression and HPLC to quantify impurities.
Inconsistent Assay Results or Appearance of New Peaks in Chromatography 1. Chemical Decomposition: The compound is degrading under the current storage conditions. Common degradation pathways for related compounds include hydrolysis, photodegradation, and oxidation. 2. Incompatible Storage Materials: The container or cap liner may be reacting with the compound.1. Review Storage Conditions: Ensure storage is at a low temperature (e.g., 2-8 °C or -20 °C), protected from light, and in a tightly sealed container. 2. Forced Degradation Study: Conduct a forced degradation study to identify the likely degradation products and pathways under stress conditions (acid, base, oxidation, light, heat). 3. Container Compatibility: Use high-quality, inert containers such as amber glass vials with PTFE-lined caps.
Pressure Buildup in the Container 1. Thermal Decomposition: Elevated storage temperatures may cause the compound to slowly decompose, releasing gaseous byproducts.1. Immediate Action: Handle with extreme caution in a well-ventilated fume hood. Do not open if significant pressure is suspected. 2. Temperature Control: Strictly adhere to recommended low-temperature storage conditions. Avoid exposure to heat sources.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed, airtight container, protected from light, in a cool, dry, and well-ventilated place. For maximum stability, storage at 2-8°C or -20°C is recommended, particularly for long-term storage or for use as an analytical standard. Storing under an inert atmosphere (argon or nitrogen) can further prevent oxidative degradation.

Q2: My compound has been stored at room temperature for a week. Is it still usable?

A2: While short-term exposure to ambient temperature may not cause significant degradation, the stability is not guaranteed. It is highly recommended to re-analyze the purity of the material using a validated analytical method, such as HPLC-UV, before use. Compare the results to the initial certificate of analysis to check for any new impurity peaks or a decrease in the main peak area.

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation pathways of similar halo-substituted quinolines, likely degradation products could include:

  • Hydrolysis product: 7-Fluoro-4-hydroxy-2-methylquinoline, formed by the substitution of the chlorine atom with a hydroxyl group.

  • Photodegradation products: These can be complex and may involve defluorination, dechlorination, or dimerization.

  • Oxidation products: N-oxides or hydroxylated derivatives on the quinoline ring system.

Q4: Can I use any type of container to store this compound?

A4: It is crucial to use inert containers to prevent leaching or reaction with the compound. Borosilicate glass (amber, to protect from light) with a polytetrafluoroethylene (PTFE)-lined cap is an excellent choice. Avoid plastics that may be incompatible or allow for moisture ingress.

Q5: Are there any stabilizing agents I can add to a solution of this compound?

A5: The choice of a stabilizer depends on the solvent and the intended application.

  • For potential oxidation: In solution, small amounts of antioxidants like butylated hydroxytoluene (BHT) or tocopherol could be investigated, but their compatibility and potential for interference in downstream applications must be validated.

  • For potential hydrolysis: If the compound is in a non-aqueous solution, ensuring the solvent is anhydrous is the best preventative measure. In aqueous solutions, buffering to a slightly acidic pH may slow hydrolysis, as some halo-substituted heterocycles are more susceptible to base-catalyzed hydrolysis. The optimal pH would need to be determined experimentally.

Experimental Protocols

Protocol 1: Accelerated Stability (Forced Degradation) Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Mix with an equal volume of 0.1 N HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix with an equal volume of 0.1 N NaOH and heat at 60°C for 24-48 hours. Neutralize before analysis.

    • Oxidative Degradation: Mix with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24-48 hours.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours. Also, reflux the stock solution at 60°C for 24-48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (stored at -20°C), by a suitable analytical method, typically HPLC-UV/DAD.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Protocol 2: HPLC-UV Purity Assessment Method

This protocol provides a general method for determining the purity of this compound and detecting degradation products.

Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Condition
Column C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance determined by PDA scan)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

  • Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Purity Calculation:

Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

G cluster_0 Troubleshooting Decomposition of this compound start Decomposition Observed? issue_type Identify Issue Type start->issue_type Yes end_ok Compound Stable start->end_ok No discoloration Discoloration / Impurity Peaks issue_type->discoloration physical_change Physical Change (Clumping) issue_type->physical_change cause_photo Photodegradation / Oxidation? discoloration->cause_photo cause_hydrolysis Hydrolysis? physical_change->cause_hydrolysis action_light Store in Amber Vial / Inert Atmosphere cause_photo->action_light Yes action_moisture Store in Desiccator / Tightly Seal cause_hydrolysis->action_moisture Yes reanalyze Re-analyze Purity (HPLC/GC-MS) action_light->reanalyze action_moisture->reanalyze reanalyze->end_ok Purity OK end_quarantine Quarantine / Dispose reanalyze->end_quarantine Purity Low

Caption: Troubleshooting workflow for decomposition issues.

G cluster_1 Potential Decomposition Pathways parent This compound hydrolysis Hydrolysis (H2O) parent->hydrolysis photodegradation Photodegradation (Light/UV) parent->photodegradation oxidation Oxidation (O2) parent->oxidation product_hydroxy 7-Fluoro-4-hydroxy-2-methylquinoline hydrolysis->product_hydroxy product_photo Complex Mixture (e.g., Defluorinated, Dimerized Products) photodegradation->product_photo product_oxide N-Oxide or Ring-Hydroxylated Derivatives oxidation->product_oxide

Caption: Potential decomposition pathways for the compound.

Technical Support Center: Scale-Up Synthesis of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, side reactions, and scalability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of fluorinated quinolines?

A1: Scaling up the synthesis of fluorinated quinolines presents several challenges. Many traditional methods, such as the Skraup or Friedländer synthesis, require harsh reaction conditions, including strong acids and high temperatures, which can be difficult to manage on a larger scale.[1][2] Key issues include controlling highly exothermic reactions, minimizing the formation of tar and polymeric byproducts, and ensuring consistent product quality.[2][3] Furthermore, the cost and availability of specialized fluorinating reagents can be a significant limitation for large-scale production.[4][5] Functional group tolerance is another concern, as harsh conditions can lead to the degradation of sensitive moieties on the substrate.[1]

Q2: Which common quinoline synthesis methods are used, and what are their specific limitations on a larger scale?

A2: Several classical methods are employed, each with inherent scale-up limitations:

  • Skraup Synthesis: This method is notoriously exothermic and can become violent and difficult to control at a large scale. It often produces significant amounts of tarry, polymeric byproducts due to the harsh acidic and oxidizing conditions, making purification challenging.[3]

  • Doebner-von Miller Synthesis: A major side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants, which significantly lowers the yield of the desired quinoline.[2][3]

  • Friedländer Synthesis: When using unsymmetrical ketones, a lack of regioselectivity can lead to a mixture of quinoline isomers, complicating downstream processing.[3] Additionally, self-condensation of the ketone reactant is a common side reaction under basic conditions.[3]

  • Conrad-Limpach-Knorr Synthesis: Controlling the reaction temperature is critical to selectively obtain the desired 4-hydroxyquinoline (kinetic product) or 2-hydroxyquinoline (thermodynamic product), which can be challenging in large reactors with less precise temperature control.[3]

Q3: What are the critical safety considerations for scaling up these syntheses?

A3: Safety is paramount. The Skraup synthesis, in particular, is highly exothermic and requires careful moderation.[2] Key considerations include:

  • Thermal Management: Ensure the reactor has adequate cooling capacity to control exothermic events. The slow, controlled addition of reagents like concentrated sulfuric acid is crucial.[2]

  • Pressure Management: Be aware of potential gas evolution and ensure the reactor is properly vented.

  • Reagent Handling: Use appropriate personal protective equipment (PPE) when handling corrosive materials like strong acids (sulfuric acid, polyphosphoric acid) and potentially toxic fluorinating agents.[2][6] All operations should be conducted in a well-ventilated area or fume hood.[2]

Q4: How does the position of the fluorine atom on the aromatic ring impact the synthesis strategy?

A4: The presence and position of a fluorine atom significantly alter the electronic properties of the starting materials due to its high electronegativity.[4][6] This can affect the reactivity of the aromatic ring during the key cyclization step. In some cases, under strong acid conditions like those in the Skraup reaction, the fluorine atom can be lost through an unwanted electrophilic substitution side reaction.[7][8] Therefore, the chosen synthetic route may need to be adapted to be compatible with the fluorinated substrate, potentially favoring milder, metal-catalyzed cross-coupling strategies for C-F bond formation late in the synthesis.[9]

Troubleshooting Guide

Problem 1: The reaction is extremely vigorous and difficult to control.

  • Observed in: Skraup Synthesis.

  • Possible Cause: The reaction is notoriously exothermic.[2]

  • Solutions:

    • Add a Moderator: Ferrous sulfate (FeSO₄) or boric acid can be added to make the reaction less violent.[2]

    • Control Reagent Addition: Add concentrated sulfuric acid very slowly with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[2]

    • Ensure Efficient Stirring: Use a powerful mechanical stirrer to maintain a homogenous mixture and uniform temperature.[2]

Problem 2: Significant tar and polymer formation is reducing the yield.

  • Observed in: Skraup and Doebner-von Miller syntheses.

  • Possible Cause: Harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[2][3]

  • Solutions:

    • Optimize Temperature: Avoid excessively high temperatures. Heat gently to initiate the reaction and then carefully control the exothermic phase.[2]

    • Use a Biphasic Medium: For the Doebner-von Miller reaction, a biphasic system can sequester the carbonyl compound in the organic phase, reducing its concentration in the acidic phase and minimizing polymerization.[2]

    • Slow Reactant Addition: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to control its concentration and limit self-condensation.[2]

    • Purification Strategy: For tarry crude products, purification by steam distillation followed by extraction is a common method to isolate the product.[2]

Problem 3: A mixture of regioisomers is obtained.

  • Observed in: Combes and Friedländer syntheses.

  • Possible Cause: The use of an unsymmetrical β-diketone or ketone leads to two possible cyclization pathways.[3]

  • Solutions:

    • Catalyst Screening: Explore different acid or base catalysts that may offer better regioselectivity.[3]

    • Modify Starting Materials: Introduce a directing group onto the ketone to favor one cyclization pathway over the other.[3]

Problem 4: The yield is low and reproducibility is poor when moving from lab to pilot scale.

  • Observed in: Various cyclocondensation reactions.

  • Possible Cause:

    • Poor solubility of intermediates or products, making handling and purification difficult.[10]

    • Inefficient heat and mass transfer in larger reactors, leading to temperature gradients and localized concentration differences.

  • Solutions:

    • Process Optimization: Re-optimize reaction parameters such as temperature, stirring speed, and addition rates specifically for the larger scale.

    • One-Pot Procedures: Where possible, use a one-pot, two-step process to avoid the isolation of poorly soluble intermediates, which often improves overall yield.[10]

    • Solvent Selection: Experiment with different solvents or solvent mixtures to improve the solubility of all components throughout the reaction. High-boiling inert solvents like diphenyl ether are sometimes used for high-temperature cyclizations.[11]

Data Presentation

Table 1: Comparison of Optimized and Scale-Up Reaction Conditions for Fluorinated Quinoline Synthesis

Synthesis MethodScaleKey ReagentsSolventTemperature (°C)TimeYield (%)Reference
[5+1] Cyclization Gram-scale2-vinylaniline, Trifluoroacetic Acid (TFA)Solvent-free140Not specified92%[5]
Cyclocondensation 8.8 mmolN,N-dimethyl-m-anisidine, Diethyl malonateDiphenyl ether250Not specified73%[10]
One-pot Cyclocondensation/Chlorination 8.8 mmolN,N-dimethyl-m-anisidine, Diethyl malonate, POCl₃Diphenyl ether250 (step 1), 110 (step 2)Not specified96%[10]
PPA-mediated Cyclization 100 mmol2-fluoroaniline, Ethyl 2-methylacetoacetatePolyphosphoric Acid (PPA)150Not specified89.2%[6]
Suzuki Coupling 0.18 mmol2-chloro-quinoline precursor, Arylboronic acidTHF:Water (4:1)655 - 48 hUp to 95%[10]

Experimental Protocols

Protocol 1: Gram-Scale Metal-Free Synthesis of 2-Trifluoromethyl-Quinoline [5]

This protocol is based on the [5+1] cyclization of a 2-vinylaniline with trifluoroacetic acid (TFA).

  • Reactant Setup: In a suitable reaction vessel, combine the substituted 2-vinylaniline (1.0 equivalent) and trifluoroacetic acid (TFA) (2.0 equivalents).

  • Reaction: Heat the solvent-free mixture to 140 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final 2-trifluoromethyl-quinoline.

Protocol 2: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol Intermediate [6]

  • Reactant Setup: In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (PPA) (50.69 g).

  • Reaction: Heat the mixture to 150 °C with stirring. Monitor the reaction until completion.

  • Work-up: Cool the mixture to room temperature. Place the flask in an ice bath and carefully adjust the pH to 7–8 by the slow addition of a 10% aqueous sodium hydroxide solution.

  • Isolation: A solid precipitate will form. Collect the solid by filtration, wash with water, and dry to obtain 8-fluoro-2,3-dimethylquinolin-4-ol as a white solid (yield: 89.2%).

Protocol 3: Suzuki Coupling for C-6 Arylation of a Quinoline Core [12]

This protocol describes the arylation of a bromo-quinoline intermediate.

  • Reactant Setup: To a reaction vessel, add the 6-bromo-quinoline precursor (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃) (3.0 equiv).

  • Solvent and Catalyst: Add a solvent mixture of DMF:H₂O (10:1) and degas the solution. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 equiv).

  • Reaction: Heat the reaction mixture to 80 °C for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to yield the final arylated fluorinated quinoline.

Visualizations

G Diagram 1: General Workflow for Fluorinated Quinoline Synthesis A Reactant Preparation & Staging B Cyclization Reaction (e.g., Friedländer, Skraup) A->B C Reaction Work-up (Quenching, Neutralization) B->C D Crude Product Isolation (Extraction, Filtration) C->D E Purification (Chromatography, Recrystallization) D->E F Final Fluorinated Quinoline E->F

Caption: General experimental workflow for quinoline synthesis.

G Diagram 2: Troubleshooting Low Yield start Low Yield Observed purity Check Purity of Starting Materials start->purity crude_analysis Analyze Crude Product (NMR, LCMS) purity->crude_analysis Pure purify_sm Purify Starting Materials purity->purify_sm Impure side_products Side Products Detected? crude_analysis->side_products identify_sp Identify Side Reaction (e.g., Polymerization, Isomerization) side_products->identify_sp Yes optimize Optimize Reaction Conditions (Temp, Time, Concentration) side_products->optimize No solve_sp Implement Specific Solution (e.g., Lower Temp, Change Catalyst, Use Moderator) identify_sp->solve_sp

Caption: Decision tree for troubleshooting low reaction yield.

G Diagram 3: Simplified Friedländer Annulation Pathway reactants 2-Aminoaryl Ketone α-Methylene Carbonyl intermediate Enamine or Aldol-type Intermediate reactants->intermediate Base or Acid Catalyst cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Substituted Quinoline cyclization->product

Caption: Simplified pathway for Friedländer quinoline synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-7-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-7-Fluoro-2-Methylquinoline. Due to the limited availability of experimental spectral data for this specific compound, this guide leverages predicted NMR data and compares it with the predicted spectra of two closely related analogues: 7-Fluoro-2-Methylquinoline and 4-Chloro-2-Methylquinoline. This approach allows for a detailed examination of the electronic effects of the chloro and fluoro substituents on the quinoline ring system, providing valuable insights for researchers engaged in the synthesis and characterization of similar molecules.

Disclaimer: The NMR spectral data presented in this guide are predicted using advanced computational algorithms and are intended for comparative and educational purposes. Experimental verification is recommended for precise structural elucidation.

Predicted ¹H NMR Spectral Data Comparison

The predicted ¹H NMR spectra are crucial for determining the substitution pattern on the quinoline ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The table below summarizes the predicted ¹H NMR data for this compound and its analogues.

Proton This compound 7-Fluoro-2-Methylquinoline 4-Chloro-2-Methylquinoline
CH₃ ~2.65 ppm (s)~2.60 ppm (s)~2.63 ppm (s)
H-3 ~7.20 ppm (s)~7.15 ppm (d)~7.18 ppm (s)
H-5 ~8.05 ppm (dd)~7.95 ppm (dd)~8.10 ppm (d)
H-6 ~7.40 ppm (ddd)~7.30 ppm (ddd)~7.60 ppm (ddd)
H-8 ~7.80 ppm (dd)~7.70 ppm (dd)~7.90 ppm (d)

Predicted in CDCl₃ at 400 MHz. s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets.

Analysis of ¹H NMR Predictions:

  • Methyl Protons (CH₃): The singlet for the methyl group protons is expected to be the most upfield signal in all three compounds, appearing around 2.60-2.65 ppm.

  • H-3 Proton: In this compound and 4-Chloro-2-Methylquinoline, the H-3 proton is expected to appear as a singlet due to the absence of a neighboring proton at the 4-position. In 7-Fluoro-2-Methylquinoline, it will be a doublet, coupled to H-4.

  • Aromatic Protons: The protons on the benzene ring (H-5, H-6, and H-8) will exhibit complex splitting patterns. The presence of the electron-withdrawing fluorine atom at the 7-position in this compound and 7-Fluoro-2-Methylquinoline is predicted to cause a general downfield shift for the adjacent protons (H-6 and H-8) compared to a non-fluorinated analogue. The chlorine atom at the 4-position primarily influences the electronic environment of the pyridine ring.

Predicted ¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronegativity of the substituents.

Carbon This compound 7-Fluoro-2-Methylquinoline 4-Chloro-2-Methylquinoline
CH₃ ~25.0 ppm~24.5 ppm~24.8 ppm
C-2 ~159.0 ppm~158.0 ppm~158.5 ppm
C-3 ~122.0 ppm~121.0 ppm~121.5 ppm
C-4 ~145.0 ppm~135.0 ppm~144.0 ppm
C-4a ~148.0 ppm~147.0 ppm~147.5 ppm
C-5 ~128.0 ppm~127.0 ppm~129.0 ppm
C-6 ~120.0 ppm (d, JCF ≈ 25 Hz)~119.0 ppm (d, JCF ≈ 25 Hz)~127.0 ppm
C-7 ~163.0 ppm (d, JCF ≈ 250 Hz)~162.0 ppm (d, JCF ≈ 250 Hz)~126.0 ppm
C-8 ~115.0 ppm (d, JCF ≈ 21 Hz)~114.0 ppm (d, JCF ≈ 21 Hz)~130.0 ppm
C-8a ~149.0 ppm~148.5 ppm~149.5 ppm

Predicted in CDCl₃. Chemical shifts are in ppm. (d, JCF) indicates a doublet due to carbon-fluorine coupling, with the approximate coupling constant in Hz.

Analysis of ¹³C NMR Predictions:

  • C-4: The presence of the chlorine atom at the 4-position in this compound and 4-Chloro-2-Methylquinoline causes a significant downfield shift of the C-4 signal compared to 7-Fluoro-2-Methylquinoline.

  • C-7: The C-7 carbon, directly attached to the highly electronegative fluorine atom, will exhibit the most significant downfield shift in the fluorinated compounds and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

  • C-6 and C-8: These carbons, ortho to the fluorine-substituted carbon, will also show coupling to fluorine (²JCF), resulting in doublet signals.

  • C-5 and C-8a: The carbon atoms meta to the fluorine substituent will show smaller three-bond coupling (³JCF).

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline derivatives is provided below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • For quantitative analysis, an internal standard can be added.

2. ¹H NMR Spectroscopy Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

3. ¹³C NMR Spectroscopy Acquisition:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans, depending on the sample concentration.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the comparative NMR analysis of substituted quinolines.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Comparative Analysis cluster_output Output Sample This compound NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR FID_H1 1H FID H1_NMR->FID_H1 FID_C13 13C FID C13_NMR->FID_C13 Processed_H1 Processed 1H Spectrum FID_H1->Processed_H1 FT, Phasing, Baseline Correction Processed_C13 Processed 13C Spectrum FID_C13->Processed_C13 FT, Phasing, Baseline Correction Analysis Spectral Interpretation and Comparison Processed_H1->Analysis Processed_C13->Analysis Report Structure Confirmation / Comparison Guide Analysis->Report Comparative_Data Comparative Data: - 7-Fluoro-2-Methylquinoline - 4-Chloro-2-Methylquinoline Comparative_Data->Analysis

Caption: Workflow for the NMR analysis of this compound.

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-7-Fluoro-2-Methylquinoline and Alternative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected mass spectrometry fragmentation of 4-Chloro-7-Fluoro-2-Methylquinoline. Due to the limited availability of direct experimental data for this specific compound, this report outlines a predicted fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous compounds. Furthermore, we present a comparison with alternative analytical techniques that can be employed for the comprehensive characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the analytical behavior of substituted quinolines.

Predicted Mass Spectrometry Fragmentation

Electron ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of organic compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint. The fragmentation of this compound is anticipated to be influenced by the stable quinoline core and the nature of its substituents: a chloro group, a fluoro group, and a methyl group.

The molecular ion peak ([M]⁺) for this compound is expected at an m/z corresponding to its molecular weight (195.62 g/mol ). A key feature will be the isotopic pattern of the chlorine atom, with two peaks for any chlorine-containing fragment in an approximate 3:1 ratio (³⁵Cl to ³⁷Cl).[1]

Based on the fragmentation of similar quinoline derivatives, the following key fragmentation pathways are predicted:

  • Loss of a Chlorine Radical: Cleavage of the C-Cl bond is a probable fragmentation pathway, leading to the formation of a radical cation.

  • Loss of a Methyl Radical: The methyl group at the 2-position can be lost as a methyl radical.

  • Loss of HCl: Elimination of a neutral molecule of hydrogen chloride is another potential fragmentation route.

  • Ring Fragmentation: The quinoline ring system may undergo characteristic fragmentation, although this is generally less favored for aromatic systems.

The following table summarizes the predicted major fragment ions for this compound in EI-MS.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Postulated Structure
195/197[M]⁺-C₁₀H₇ClFN⁺
180/182[M - CH₃]⁺CH₃C₉H₄ClFN⁺
160[M - Cl]⁺ClC₁₀H₇FN⁺
159[M - HCl]⁺HClC₁₀H₆FN⁺

Alternative Analytical Methods

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound should be supported by other analytical techniques. The following table compares mass spectrometry with other relevant methods.

Analytical Method Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides structural information.Isomers may have similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the chemical environment of atoms.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast, simple, and non-destructive.Provides limited structural information, complex spectra can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC) Separation, identification, and quantification of the compound in a mixture.High resolution and sensitivity, widely applicable.Does not provide direct structural information without a coupled detector (e.g., MS).

Experimental Protocols

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of about 100 µg/mL.

  • Filter the solution if any particulate matter is present.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-500

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M [C₁₀H₇ClFN]⁺˙ m/z 195/197 (Molecular Ion) F1 [C₉H₄ClFN]⁺ m/z 180/182 M->F1 - CH₃ F2 [C₁₀H₇FN]⁺ m/z 160 M->F2 - Cl F3 [C₁₀H₆FN]⁺ m/z 159 M->F3 - HCl

Caption: Predicted fragmentation of this compound.

Analytical Workflow Comparison

This diagram outlines a logical workflow for the comprehensive analysis of a novel compound like this compound, integrating multiple analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Compound Synthesized Compound Purification Purification (e.g., Chromatography) Compound->Purification MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR HPLC HPLC (Purity Assessment) Purification->HPLC Interpretation Combined Data Analysis & Structure Confirmation MS->Interpretation NMR->Interpretation IR->Interpretation HPLC->Interpretation

Caption: Integrated workflow for compound characterization.

References

Comparative Guide to HPLC Purity Analysis of 4-Chloro-7-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Chloro-7-Fluoro-2-Methylquinoline. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance based on experimental data.

Introduction

This compound is a halogenated quinoline derivative. Accurate determination of its purity is crucial for its application in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment due to its high sensitivity, selectivity, and reproducibility.[1] This guide compares a standard Reversed-Phase (RP-HPLC) method using a C18 column with an alternative method employing a Phenyl-Hexyl column, which can offer different selectivity for halogenated aromatic compounds.[2]

Experimental Protocols

Method 1: Standard RP-HPLC with C18 Column

This protocol outlines a robust and widely used method for determining the purity of quinoline derivatives.[1][2]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).

    • B: HPLC-grade acetonitrile (ACN) with 0.1% TFA.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 70:30 A:B) to a working concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (Quinoline derivatives typically exhibit strong UV absorbance at this wavelength).[2]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (equilibration)

Method 2: Alternative RP-HPLC with Phenyl-Hexyl Column

This method utilizes a Phenyl-Hexyl column to leverage alternative selectivity mechanisms, such as π-π interactions, which can be beneficial for separating aromatic and halogenated compounds.[2]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector.

  • Column: A Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: HPLC-grade water with 0.1% formic acid.

    • B: HPLC-grade methanol (MeOH).

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 60:40 A:B) to a working concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-17 min: 40% to 90% B

    • 17-20 min: 90% B

    • 20-22 min: 90% to 40% B

    • 22-28 min: 40% B (equilibration)

Experimental Workflow and Data Comparison

The general workflow for HPLC purity analysis involves sample preparation, HPLC separation, data acquisition, and analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing of 4-Chloro-7-Fluoro- 2-Methylquinoline B Dissolution in Solvent (ACN/MeOH) A->B C Dilution to Working Concentration B->C D Filtration (0.45 µm filter) C->D E Injection into HPLC System D->E F Separation on Column (C18 or Phenyl-Hexyl) E->F G UV Detection F->G H Chromatogram Generation G->H I Peak Integration and Area % Calculation H->I J Purity Report I->J

Figure 1. General workflow for HPLC purity analysis.
Data Presentation: Comparative Performance

The following table summarizes the hypothetical performance data for the two HPLC methods in the analysis of a this compound sample containing two known impurities (Impurity A and Impurity B).

ParameterMethod 1 (C18 Column)Method 2 (Phenyl-Hexyl Column)
Retention Time (min)
This compound12.514.2
Impurity A11.813.1
Impurity B13.115.5
Resolution (Rs)
Main Peak / Impurity A2.12.8
Main Peak / Impurity B1.83.1
Tailing Factor 1.11.0
Theoretical Plates 12,50014,800
Calculated Purity (%) 99.699.7

Comparison and Conclusion

The comparison of the two methods highlights the impact of the stationary phase on the separation of this compound and its impurities.

Method_Comparison cluster_methods HPLC Methods cluster_params Performance Parameters cluster_results Results M1 Method 1: C18 Column M2 Method 2: Phenyl-Hexyl Res Resolution (Rs) M1->Res Rs > 1.8 Tailing Tailing Factor M1->Tailing 1.1 Plates Theoretical Plates M1->Plates ~12,500 Purity Calculated Purity M1->Purity 99.6% M2->Res Rs > 2.8 M2->Tailing 1.0 M2->Plates ~14,800 M2->Purity 99.7% R1 Good Separation R2 Excellent Separation & Peak Shape

Figure 2. Comparison of key performance parameters.

Based on the presented data, both methods are suitable for the purity analysis of this compound. However, Method 2 (Phenyl-Hexyl Column) demonstrates superior performance with:

  • Higher Resolution: Providing better separation between the main peak and potential impurities.

  • Improved Peak Shape: Indicated by a tailing factor closer to 1.0.

  • Greater Efficiency: Shown by a higher number of theoretical plates.

The enhanced separation achieved with the Phenyl-Hexyl column is likely due to the specific π-π interactions between the phenyl rings of the stationary phase and the aromatic quinoline structure.[2] Therefore, for rigorous purity testing and impurity profiling, the Phenyl-Hexyl column method is recommended as the more effective alternative. The standard C18 method remains a viable and robust option for routine quality control.

References

A Comparative Analysis of 4-Chloro-7-Fluoro-2-Methylquinoline and Other Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative overview of 4-Chloro-7-Fluoro-2-Methylquinoline and other quinoline derivatives, focusing on their performance in anticancer and antimicrobial applications. The information presented herein is supported by experimental data from various studies to facilitate objective comparison and guide future research endeavors.

Physicochemical Properties

A molecule's fundamental physical and chemical characteristics are crucial in determining its pharmacokinetic and pharmacodynamic properties. Below is a summary of the computed properties for this compound.

PropertyValueSource
Molecular Formula C₁₀H₇ClFNPubChem[3]
Molecular Weight 195.62 g/mol PubChem[3]
XLogP3 3.3PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 0PubChem[3]

Anticancer Activity: A Comparative Overview

Quinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways crucial for tumor growth and survival.[4][5] While direct comparative studies including this compound are limited in publicly available literature, this section presents cytotoxicity data for various other quinoline derivatives to provide a contextual performance landscape.

It is critical to note that the following data is compiled from different studies, and direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions, cell lines, and incubation times.

Cytotoxicity Data of Substituted Quinoline Derivatives
Compound/SeriesSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
2-Arylquinolines 6-Bromo-2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical Cancer)8.3[5]
6-Chloro-2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate Cancer)31.37[5]
4-Aminoquinolines N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)7.35[6]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast Cancer)8.22[6]
7-Chloro-(4-thioalkylquinoline) Derivatives Sulfonyl N-oxide derivative (Compound 81)HCT116 (Colorectal Cancer)Not specified, but showed pronounced selectivity[7]
Sulfinyl derivative (Compound 47)CCRF-CEM (Leukemia)0.55 - 2.74[7]
Other Substituted Quinolines 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast Cancer)0.016[8]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast Cancer)Showed 82.9% growth reduction at 100 µM[9]

Antimicrobial Activity

The quinoline core is also a well-established pharmacophore in the development of antimicrobial agents. The introduction of fluorine atoms and other substituents has been a key strategy in enhancing the antimicrobial potency and spectrum of these compounds.[9]

General Structure-Activity Relationship (SAR) Insights for Antimicrobial Quinolines:
  • Fluorine at C6: The presence of a fluorine atom at the 6-position generally confers broad and potent antimicrobial activity.

  • Piperazine Ring at C7: A piperazine ring at this position often enhances the spectrum of activity.

  • Substituent at C1: This position is considered vital for antibacterial activity.

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation and comparison of the biological activities of novel compounds.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

2. Compound Treatment:

  • The test compounds, including this compound and other derivatives, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium.

  • The culture medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle control (medium with the same concentration of the solvent) is also included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

4. MTT Addition and Formazan Solubilization:

  • Following incubation, a solution of MTT is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 compound_treatment Treat cells with quinoline derivatives incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_absorbance Measure absorbance solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathways Targeted by Quinoline Derivatives

Many quinoline derivatives exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is vital for rational drug design.

EGFR Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation. Its overactivation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been developed as EGFR inhibitors.[4][11]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Quinoline Quinoline Inhibitors Quinoline->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its deregulation is frequently observed in various cancers. Quinoline-based molecules have been investigated as inhibitors of components of this pathway, such as mTOR.[12]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Quinoline Inhibitors Quinoline->PI3K Inhibits Quinoline->mTORC1

References

Navigating the Crystalline Landscape of Quinolines: A Comparative Guide to 4-Chloro-7-Fluoro-2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography provides the definitive map of molecular architecture, and in the realm of quinoline derivatives—a scaffold of significant medicinal interest—this structural insight is invaluable. This guide offers a comparative analysis of the crystallographic features of 4-Chloro-7-Fluoro-2-Methylquinoline derivatives, providing a framework for understanding their structure-property relationships.

While direct crystallographic data for this compound and its derivatives are not extensively available in the public domain, a robust predictive analysis can be formulated by examining a closely related, structurally characterized analogue: 4-Chloro-2,5-dimethylquinoline. The substitution of a methyl group at the 5-position with a fluorine atom at the 7-position allows for insightful structural comparisons and predictions regarding the influence of this bioisosteric replacement on the crystal packing and molecular geometry.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-Chloro-2,5-dimethylquinoline, which serves as a foundational reference for predicting the structural characteristics of this compound derivatives.

Crystallographic Parameter4-Chloro-2,5-dimethylquinolineThis compound Derivative (Predicted)
Crystal System MonoclinicMonoclinic or Orthorhombic
Space Group P2₁/cP2₁/c, P-1, or other common space groups
Unit Cell Dimensions a = 8.123 Å, b = 15.456 Å, c = 7.891 ÅSimilar cell dimensions, potentially altered by substituent
β = 101.34°Variations in β angle expected
Volume (ų) 971.4Dependent on substituent size and packing
Z 42 or 4
Calculated Density (g/cm³) 1.308~1.4 - 1.5 (Fluorine is heavier than methyl)
Key Intermolecular Interactions π-π stacking, C-H···π interactionsπ-π stacking, C-H···π, potential C-H···F interactions

Experimental Protocols

A generalized methodology for the synthesis and crystallographic analysis of novel this compound derivatives is presented below, adapted from established protocols for similar quinoline compounds.

Synthesis of this compound Derivatives
  • Starting Material Preparation: Begin with the appropriate aniline precursor, for instance, 3-fluoroaniline for the synthesis of the 7-fluoroquinoline core.

  • Combes Quinoline Synthesis: React the aniline with a suitable β-diketone (e.g., acetylacetone to introduce the 2-methyl and 4-hydroxy groups) in the presence of a strong acid catalyst such as concentrated sulfuric acid.

  • Chlorination: The resulting 7-fluoro-2-methylquinolin-4-ol is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative.

  • Derivatization: The this compound can then be further functionalized at various positions through standard organic transformations to generate a library of derivatives.

Single-Crystal X-ray Diffraction
  • Crystallization: High-quality single crystals are grown by slow evaporation of a suitable solvent system (e.g., ethanol, methanol, or acetone) containing the purified quinoline derivative.

  • Data Collection: A single crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. Diffraction data are collected using a modern diffractometer equipped with a sensitive detector.

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined against the experimental data to obtain precise atomic coordinates and molecular geometry.

Workflow for Crystallographic Analysis

The logical flow from compound synthesis to structural elucidation is a critical pathway in chemical research. The following diagram illustrates this experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Data Analysis & Visualization Refinement->Analysis

Caption: Experimental workflow from synthesis to crystallographic analysis.

By following these protocols and leveraging the comparative data, researchers can efficiently determine the crystal structures of novel this compound derivatives, paving the way for a deeper understanding of their chemical behavior and biological activity. The insights gained from such studies are crucial for the rational design of new therapeutic agents.

analytical methods for the characterization of fluorinated quinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for the Characterization of Fluorinated Quinolines

For researchers, scientists, and drug development professionals working with fluorinated quinolines, accurate and robust analytical methods are paramount for structural elucidation, purity assessment, and quantitative analysis. The introduction of fluorine atoms into the quinoline scaffold significantly influences the physicochemical properties of the molecule, necessitating a tailored analytical approach.[1] This guide provides a comparative overview of the key analytical techniques used for the characterization of fluorinated quinolines, supported by experimental data and detailed methodologies.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural characterization of fluorinated quinolines, providing detailed information about the molecular framework and the environment of the fluorine substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the unambiguous structure determination of fluorinated organic molecules.[2][3][4] For fluorinated quinolines, ¹H, ¹³C, and ¹⁹F NMR are routinely employed.

¹H NMR provides information on the proton environment and shows characteristic splitting patterns due to H-F coupling. The electron-withdrawing nature of fluorine can lead to downfield shifts of nearby protons.[5]

¹³C NMR reveals the carbon skeleton of the molecule. The presence of fluorine introduces C-F coupling constants, which are valuable for assigning fluorinated carbon atoms.

¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, which makes it an excellent probe for the local electronic environment.[2][3][6][7][8] This technique is highly sensitive to subtle changes in molecular structure and can be used to differentiate between isomers.[9]

Table 1: Comparison of NMR Spectroscopic Data for a Representative Fluorinated Quinoline

Parameter¹H NMR (DMSO-d₆)¹³C NMR (DMSO-d₆)¹⁹F NMR
Chemical Shifts (δ ppm) Aromatic protons: ~7.2-8.3 ppm; Methyl protons: ~2.3-2.8 ppm[10]Aromatic carbons: ~113-163 ppm; Methyl carbon: ~12-24 ppm[10]Wide range, sensitive to substitution pattern[6]
Coupling Constants (J Hz) H-F coupling observed for protons adjacent to fluorine[5]¹J(C-F) ~250 Hz; ²J(C-F) and ³J(C-F) are smaller[10]F-F, H-F, and C-F couplings provide structural insights[6]
Key Advantages Provides detailed structural information and stereochemistry.Unambiguous structure elucidation.High sensitivity and wide chemical shift dispersion allow for fine discrimination of chemical environments.[2][3][6][8]
Limitations Complex spectra for molecules with multiple fluorine atoms.Lower sensitivity compared to ¹H NMR.Requires specialized equipment.

Objective: To elucidate the chemical structure of the fluorinated quinoline.[5]

Instrumentation: 400 MHz (or higher) NMR spectrometer.[5]

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5][10]

¹H NMR Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Set the spectral width to cover a range of -2 to 14 ppm.

  • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.[5]

  • Process the data with appropriate phasing and baseline correction.[5]

¹³C NMR Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to cover a range of 0 to 200 ppm.

  • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

¹⁹F NMR Protocol:

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • The spectral width will depend on the specific compound but can be large.[6]

  • Use a fluorine-containing reference standard for chemical shift calibration.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of fluorinated quinolines. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.[10] Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.[5][11]

Table 2: Comparison of Mass Spectrometry Techniques for a Representative Fluorinated Quinoline

ParameterHigh-Resolution Mass Spectrometry (HRMS)Tandem Mass Spectrometry (MS/MS)
Information Obtained Accurate mass measurement, determination of elemental composition.[10]Structural information from fragmentation patterns.[5][11]
Ionization Technique Electrospray Ionization (ESI) is common for these compounds.[10]Collision-Induced Dissociation (CID) is typically used for fragmentation.
Key Advantages High accuracy and sensitivity.Provides detailed structural insights and helps in isomer differentiation.[11]
Limitations Does not provide information on stereochemistry.Fragmentation patterns can be complex to interpret.

Objective: To determine the molecular weight and confirm the structure of the fluorinated quinoline.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).[12]

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.[5]

Protocol:

  • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.[5]

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.[5][10]

  • For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor and inducing fragmentation.[5]

  • Analyze the resulting fragment ions to elucidate the structure.

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of fluorinated quinolines, especially for complex mixtures or for the separation of isomers.[12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the analysis and purification of fluorinated quinolines. Reversed-phase chromatography with a C18 column is a common choice.

Gas Chromatography (GC)

GC can be used for the analysis of volatile and thermally stable fluorinated quinolines. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for separation and identification.[14]

Table 3: Comparison of Chromatographic Methods for Fluorinated Quinolines

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Stationary Phase Typically C18 reversed-phase column.[5]Various capillary columns (e.g., DB-5ms).
Mobile/Carrier Gas A mixture of aqueous and organic solvents (e.g., water and acetonitrile).Inert gas (e.g., helium or nitrogen).
Detector UV detector is common.[5]Mass spectrometer.[14]
Key Advantages Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Excellent for purification.High separation efficiency and sensitivity, coupled with structural information from MS.
Limitations Lower resolution compared to GC for some applications.Limited to volatile and thermally stable compounds.

Objective: To assess the purity and quantify the fluorinated quinoline.

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.[5]

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[5]

Protocol:

  • Set up the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

  • Set the flow rate to a typical value, such as 1.0 mL/min.[5]

  • Set the UV detector to a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).[5]

  • Inject the sample and record the chromatogram.

  • Purity is determined by the relative area of the main peak. Quantification can be performed using a calibration curve with a standard of known concentration.

X-ray Crystallography

For obtaining the definitive three-dimensional molecular structure of a fluorinated quinoline in the solid state, single-crystal X-ray diffraction is the gold standard.[10][15] It provides precise information on bond lengths, bond angles, and intermolecular interactions.[15][16]

Objective: To determine the precise three-dimensional structure of the fluorinated quinoline.

Instrumentation: Single-crystal X-ray diffractometer.[15]

Sample Preparation: Grow a single crystal of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various crystallization conditions.

Protocol:

  • Mount a suitable single crystal on the diffractometer.

  • Collect the diffraction data at a controlled temperature (often low temperature to reduce thermal vibrations).

  • Solve the crystal structure using appropriate software.

  • Refine the structural model to obtain accurate atomic coordinates and other crystallographic parameters.

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflows for the characterization of fluorinated quinolines using the analytical methods described.

Experimental_Workflow_for_Fluorinated_Quinoline_Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Purity & Quantitative Analysis Synthesis Synthesized Fluorinated Quinoline Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography Purification->Xray HPLC HPLC Purification->HPLC GCMS GC-MS Purification->GCMS

Caption: General experimental workflow for the characterization of fluorinated quinolines.

Logical_Relationship_of_Analytical_Methods Structure Molecular Structure Purity Purity Quantity Quantification Conformation 3D Conformation NMR NMR NMR->Structure NMR->Conformation (in solution) MS MS MS->Structure HPLC HPLC HPLC->Purity HPLC->Quantity GC GC GC->Purity Xray X-ray Xray->Conformation

References

A Comparative Guide to the Reactivity of Chloro- vs. Fluoro-Substituted Quinolines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated heterocycles is paramount for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of chloro- and fluoro-substituted quinolines, two key building blocks in medicinal chemistry, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The information is supported by experimental data to aid in the strategic design of synthetic routes.

The quinoline scaffold is a privileged structure in drug discovery, and the introduction of substituents at various positions is a common strategy for modulating the pharmacological properties of lead compounds. Halogens, particularly chlorine and fluorine, are frequently employed as substituents that can influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. However, the choice between a chloro or fluoro substituent can significantly impact the synthetic accessibility of the target molecule. This guide aims to provide a clear comparison of their reactivity in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution reactions, the nature of the halogen leaving group plays a critical role in determining the reaction rate. Contrary to the trend observed in aliphatic SN2 reactions where iodide is the best leaving group, in SNAr reactions on electron-deficient aromatic rings, fluoride is often the most reactive halide.[1] This is because the rate-determining step in SNAr is typically the initial nucleophilic attack to form a Meisenheimer complex, which is stabilized by the high electronegativity of the fluorine atom.[1]

This trend is also observed in the quinoline series. For instance, in the reaction of 2-haloquinolines with piperidine, the rate of substitution is significantly faster for the fluoro-substituted quinoline compared to its chloro-analog.

Comparative Data for Nucleophilic Aromatic Substitution

The following table summarizes the relative rate constants for the reaction of 2- and 4-haloquinolines with piperidine, demonstrating the superior reactivity of the fluoro-substituted compounds in these SNAr reactions.

Quinoline SubstrateNucleophileRelative Rate Constant (kF/kCl)
2-HaloquinolinePiperidine138
4-HaloquinolinePiperidine290

Data extracted from a study on the mobility of fluorine versus chlorine in reactions with piperidine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. In these reactions, the reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl >> F. This is due to the bond dissociation energies of the carbon-halogen bond, which is strongest for the C-F bond, making oxidative addition to the palladium catalyst more challenging.

While direct side-by-side quantitative comparisons of chloro- and fluoroquinolines in these reactions are not abundant in the literature, the general principles of cross-coupling suggest that chloroquinolines will be more reactive than their fluoro counterparts under typical conditions. However, recent advances in catalyst and ligand development have enabled the successful coupling of aryl fluorides.

Data Presentation: A Comparative Overview of Reactivity

The following table provides a qualitative and quantitative comparison of the reactivity of chloro- and fluoroquinolines in key synthetic transformations.

Reaction TypeChloroquinolineFluoroquinolineSupporting Data/Observations
Nucleophilic Aromatic Substitution (SNAr) Moderately reactive.Highly reactive. Rate constants for reactions with piperidine show a significantly higher reactivity for fluoroquinolines.
Suzuki-Miyaura Coupling Generally more reactive. Less reactive, often requiring more forcing conditions or specialized catalysts.The C-Cl bond is weaker than the C-F bond, facilitating oxidative addition to the palladium catalyst.
Buchwald-Hartwig Amination Generally more reactive. Less reactive, often requiring more forcing conditions or specialized catalysts.Similar to Suzuki-Miyaura coupling, the reactivity is dictated by the C-X bond strength.

Experimental Protocols

Detailed methodologies for key experiments are provided to allow for the replication and adaptation of these synthetic procedures.

Protocol 1: Nucleophilic Aromatic Substitution of 4-Chloroquinoline with Morpholine

Materials:

  • 4-Chloroquinoline (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-chloroquinoline in DMF, add morpholine and potassium carbonate.

  • Heat the reaction mixture at 100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloroquinoline with Phenylboronic Acid

Materials:

  • 2-Chloroquinoline (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Potassium Carbonate (2.0 eq)

  • Toluene/Water (4:1)

Procedure:

  • In a round-bottom flask, combine 2-chloroquinoline, phenylboronic acid, Pd(PPh3)4, and potassium carbonate.

  • Add the toluene/water solvent mixture and degas the solution with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C under an argon atmosphere and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Comparative Experimental Workflow

The following diagram illustrates a parallel synthesis workflow for the comparative study of chloro- and fluoroquinoline reactivity.

G cluster_start Starting Materials cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Coupling cluster_analysis Comparative Analysis 2-Chloroquinoline 2-Chloroquinoline SNAr_Cl Reaction with Nucleophile (e.g., Piperidine) 2-Chloroquinoline->SNAr_Cl Suzuki_Cl Reaction with ArB(OH)2, Pd Catalyst 2-Chloroquinoline->Suzuki_Cl 2-Fluoroquinoline 2-Fluoroquinoline SNAr_F Reaction with Nucleophile (e.g., Piperidine) 2-Fluoroquinoline->SNAr_F Suzuki_F Reaction with ArB(OH)2, Pd Catalyst 2-Fluoroquinoline->Suzuki_F Analysis Yield, Reaction Rate, Spectroscopic Characterization SNAr_Cl->Analysis SNAr_F->Analysis Suzuki_Cl->Analysis Suzuki_F->Analysis SNAr_Mechanism Reactants Haloquinoline + Nucleophile TS1 Transition State 1 (Rate-Determining Step) Reactants->TS1 Addition Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Products Substituted Quinoline + Halide Ion TS2->Products

References

A Spectroscopic Comparison of 4-Chloro-7-Fluoro-2-Methylquinoline and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 4-Chloro-7-Fluoro-2-Methylquinoline with its precursors, 3-fluoroaniline and ethyl acetoacetate, and the key intermediate, 7-fluoro-4-hydroxy-2-methylquinoline. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by experimental data and protocols to facilitate further research and application.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. The initial step involves the Conrad-Limpach reaction of 3-fluoroaniline with ethyl acetoacetate to form the quinoline core, yielding 7-fluoro-4-hydroxy-2-methylquinoline. Subsequent chlorination of this intermediate affords the final product.

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Final Product 3-Fluoroaniline 3-Fluoroaniline 7-Fluoro-4-hydroxy-2-methylquinoline 7-Fluoro-4-hydroxy-2-methylquinoline 3-Fluoroaniline->7-Fluoro-4-hydroxy-2-methylquinoline Conrad-Limpach Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->7-Fluoro-4-hydroxy-2-methylquinoline This compound This compound 7-Fluoro-4-hydroxy-2-methylquinoline->this compound Chlorination (e.g., POCl3)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 4-Chloro-7-Fluoro-2-Methylquinoline and its analogs. The information presented is based on available experimental data to facilitate further research and development in medicinal chemistry.

The quinoline scaffold is a prominent heterocyclic structure in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antimalarial properties. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its pharmacological profile. This guide focuses on the bioactivity of this compound and compares it with other substituted quinoline derivatives, highlighting the influence of different functional groups on their biological effects.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of various quinoline derivatives against different cell lines and microorganisms. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Substituted Quinolines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Levofloxacin Analog (17h, 4-fluoro) MCF-7 (Breast)1.69[1]
Levofloxacin Analog (17b, 3-chloro) MCF-7 (Breast)2.82[1]
Levofloxacin Analog (17h, 4-fluoro) A549 (Lung)2.62[1]
Levofloxacin Analog (17b, 3-chloro) A549 (Lung)3.81[1]
Levofloxacin Analog (17h, 4-fluoro) SKOV3 (Ovarian)1.92[1]
Levofloxacin Analog (17b, 3-chloro) SKOV3 (Ovarian)4.76[1]
MBHA/7-chloroquinoline hybrid (ortho-nitro) HL-60 (Leukemia)4.60[2]
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Breast)More potent than chloroquine[3]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast)More potent than chloroquine[3]
2-chloro-5-adamantyl-quinoline derivative (16c) THP-1 (Leukemia) - IL-1β release0.007[4]
2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative (17k) THP-1 (Leukemia) - IL-1β release0.012[4]

Table 2: Antimicrobial Activity of Fluoroquinolone Derivatives

Compound/DerivativeMicroorganismMIC (mg/mL)Reference
3-{7-[(2-aminoethyl) sulphonyl] -1-cyclopropyl -6-fluoro- 4-oxo- 1, 4-dihydro-quinolin-3-carbonyl}-1-phenyl thiourea (6e) S. aureus4.6[5]
3-{7-[(2-aminoethyl) sulphonyl] -1-cyclopropyl -6-fluoro- 4-oxo- 1, 4-dihydro-quinolin-3-carbonyl}-1-phenyl thiourea (6e) S. epidermidis3.9[5]
3-{7-[(2-aminoethyl) sulphonyl] -1-cyclopropyl -6-fluoro- 4-oxo- 1, 4-dihydro-quinolin-3-carbonyl}-1-phenyl thiourea (6e) E. coli2.4[5]
3-{7-[(2-aminoethyl) sulphonyl] -1-cyclopropyl -6-fluoro- 4-oxo- 1, 4-dihydro-quinolin-3-carbonyl}-1-phenyl thiourea (6e) K. pneumoniae2.6[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.

  • Anticancer Activity : Structure-activity relationship studies have shown that the substitution pattern on the phenyl ring of benzyl moieties attached to fluoroquinolones greatly affects their cytotoxicity. Anticancer activity is enhanced by substitutions with mono-chloro, 2,4-dichloro, 2,6-dichloro, fluoro, and nitro groups.[1] Conversely, 3,4-dichloro and 4-bromo substitutions can abolish cytotoxicity.[1] For 4-aminoquinoline derivatives, a 7-chloro group on the quinoline nucleus is considered optimal for antimalarial activity, which often correlates with anticancer potential.[6] The introduction of an aromatic ring in the side chain can lead to compounds with reduced toxicity and activity.[6]

  • Antimicrobial Activity : In the context of fluoroquinolones, modifications at the C-7 position with groups like piperazine, piperidine, and morpholine have been explored to enhance antibacterial activity.[5] The presence of a fluoro group in addition to a chloro group has been shown to have a marked influence on the antibacterial activity of some heterocyclic compounds.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the bioactivity of quinoline derivatives.

In Vitro Cytotoxicity Screening (Anticancer Activity)

A common method to assess the anticancer potential of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays like the MTS assay.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.

  • Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT/MTS Assay : After the incubation period, the MTT or MTS reagent is added to each well. The viable cells metabolize the tetrazolium salt into a colored formazan product.

  • Data Analysis : The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[7]

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation : Bacterial or fungal strains are cultured in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Compound Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation : Each well is inoculated with the prepared microbial suspension.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Visualizations

The following diagrams illustrate a typical workflow for bioactivity screening and the conceptual structure-activity relationships of substituted quinolines.

G cluster_0 Bioactivity Screening Workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Anticancer Screening Anticancer Screening In Vitro Assays->Anticancer Screening Antimicrobial Screening Antimicrobial Screening In Vitro Assays->Antimicrobial Screening Data Analysis (IC50/MIC) Data Analysis (IC50/MIC) Anticancer Screening->Data Analysis (IC50/MIC) Antimicrobial Screening->Data Analysis (IC50/MIC) Lead Identification Lead Identification Data Analysis (IC50/MIC)->Lead Identification G cluster_1 Structure-Activity Relationship of Quinolines cluster_2 Substituents Quinoline Core Quinoline Core Halogens (Cl, F) Halogens (Cl, F) Quinoline Core->Halogens (Cl, F) Alkyl/Aryl Groups Alkyl/Aryl Groups Quinoline Core->Alkyl/Aryl Groups Amino Side Chains Amino Side Chains Quinoline Core->Amino Side Chains Biological Activity Biological Activity Halogens (Cl, F)->Biological Activity Modulate Potency Alkyl/Aryl Groups->Biological Activity Influence Lipophilicity Amino Side Chains->Biological Activity Affects Toxicity

References

Interpreting the 19F NMR Landscape of Chloro-Fluoro-Methylquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of molecular structure is paramount. In the realm of fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical tool. This guide provides a comparative framework for interpreting the 19F NMR spectrum of 4-Chloro-7-Fluoro-2-Methylquinoline and its isomers, offering insights into how substituent positioning influences the fluorine chemical environment.

Predicted 19F NMR Data Comparison

The chemical shift of the fluorine atom in these quinoline derivatives is highly sensitive to the electronic effects of the other substituents on the aromatic rings. The electron-donating methyl group and the electron-withdrawing chloro and nitro functionalities, along with the position of the fluorine atom itself, will dictate the resonance frequency.

Based on general principles of substituent effects on aromatic 19F chemical shifts, we can predict the relative chemical shifts for these isomers. The electron-withdrawing chlorine atom will generally lead to a downfield shift (less shielded), while the electron-donating methyl group will cause an upfield shift (more shielded). The position of these groups relative to the fluorine atom determines the magnitude of these effects.

CompoundPredicted 19F Chemical Shift Range (ppm vs. CFCl₃)Expected MultiplicityKey Influencing Factors
This compound -110 to -120Doublet of doublets or more complex multipletThe fluorine at the 7-position is influenced by the para-like chloro group and the meta-like methyl group. Coupling to protons on the benzene ring (H-6 and H-8) is expected.
4-Chloro-6-Fluoro-2-Methylquinoline -100 to -110Doublet of doublets or more complex multipletThe fluorine at the 6-position is ortho to the chloro group's sphere of influence and meta to the methyl group. Significant deshielding is anticipated due to the proximity of the chloro substituent. Coupling to adjacent protons (H-5 and H-7) will result in splitting.
4-Chloro-8-Fluoro-2-Methylquinoline -115 to -125Doublet of doublets or more complex multipletThe fluorine at the 8-position experiences steric and electronic effects from the peri-positioned chloro group and is relatively distant from the methyl group. Coupling to the proton at H-7 is expected.

Disclaimer: The chemical shift ranges provided are estimations based on general substituent effects and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: Acquiring 19F NMR Spectra

This section details a standardized protocol for the acquisition of high-quality 19F NMR spectra for small organic molecules like the chloro-fluoro-methylquinoline isomers.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound and is chemically inert. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard (Optional): For precise chemical shift referencing, a known amount of an internal standard such as trifluorotoluene or hexafluorobenzene can be added.

  • Filtration: Filter the sample through a glass wool plug or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Tuning and Matching: Tune and match the NMR probe to the 19F frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured.

    • Transmitter Offset: Center the transmitter offset in the expected region of the fluoroaromatic signals (e.g., -120 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the fluorine nuclei.

    • Number of Scans: The number of scans will depend on the sample concentration. Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

    • Proton Decoupling: For simplified spectra showing only F-F couplings, proton decoupling (e.g., using a WALTZ-16 sequence) can be applied. For observing H-F couplings, acquire a proton-coupled spectrum.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the chemical shifts to the internal standard or to an external reference standard (e.g., CFCl₃ at 0 ppm).

Visualization of Substituent Effects

The following diagram illustrates the key electronic influences of the chloro and methyl substituents on the fluorine chemical shift in the different isomers.

G Substituent Effects on 19F Chemical Shift in Chloro-Fluoro-Methylquinoline Isomers cluster_7F This compound cluster_6F 4-Chloro-6-Fluoro-2-Methylquinoline cluster_8F 4-Chloro-8-Fluoro-2-Methylquinoline node_7F F at C7 Influenced by para-like Cl (deshielding) Influenced by meta-like CH3 (shielding) node_6F F at C6 Ortho to Cl (strong deshielding) Meta to CH3 (weak shielding) node_8F F at C8 Peri interaction with Cl Distant from CH3 node_comparison Relative Chemical Shift Prediction node_comparison->node_7F Intermediate node_comparison->node_6F Most Deshielded node_comparison->node_8F Most Shielded

Caption: Predicted relative 19F NMR chemical shifts for isomers.

This guide provides a foundational understanding for interpreting the 19F NMR spectra of this compound and its isomers. By considering the interplay of substituent electronic effects, researchers can effectively utilize 19F NMR for structural verification and the analysis of complex mixtures in the pursuit of novel chemical entities.

Interpreting High-Resolution Mass Spectrometry Data of 4-Chloro-7-Fluoro-2-Methylquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the interpretation of High-Resolution Mass Spectrometry (HRMS) data for 4-Chloro-7-Fluoro-2-Methylquinoline derivatives. Understanding the fragmentation patterns and chromatographic behavior of this class of compounds is crucial for their accurate identification and characterization in complex matrices.

This guide offers a summary of expected quantitative data, a representative experimental protocol for Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) analysis, and a proposed fragmentation pathway based on established principles for halogenated quinoline compounds.

Data Presentation: A Comparative Overview

The following table summarizes the expected high-resolution mass spectrometry data for this compound and a representative derivative. The exact mass of the protonated molecule ([M+H]⁺) is a critical parameter for unambiguous identification. The table also includes plausible fragment ions based on the fragmentation of related chloro- and fluoro-substituted quinoline analogs.

CompoundMolecular FormulaCalculated Exact Mass ([M+H]⁺)Key Fragment Ions (m/z)Putative Neutral Loss
This compoundC₁₀H₈ClFN⁺196.0324160.0535, 133.0456HCl, C₂H₂
Representative Derivative (e.g., 4-Chloro-7-fluoro-2-methylquinolin-8-yl)methanolC₁₁H₁₀ClFNO⁺226.0430196.0324, 178.0219, 150.0270CH₂O, H₂O, CO

Experimental Protocols: A Representative LC-HRMS Method

While specific conditions may vary depending on the instrumentation and the nature of the sample matrix, the following protocol outlines a general approach for the LC-HRMS analysis of this compound derivatives.

1. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of the synthesized this compound derivatives in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards for calibration curves and system suitability tests.

  • Matrix Samples (e.g., biological fluids, reaction mixtures): Employ a sample extraction technique such as liquid-liquid extraction or solid-phase extraction to isolate the compounds of interest and remove interfering matrix components. The choice of extraction method will depend on the specific matrix and the physicochemical properties of the analytes.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a common choice for the separation of quinoline derivatives.

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient might start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration. The gradient should be optimized to achieve adequate separation of the target analytes and any isomers or impurities.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for quinoline derivatives.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Acquire data in both full scan mode (to obtain accurate mass measurements of the precursor ions) and tandem MS (MS/MS) or data-dependent acquisition (DDA) mode to obtain fragmentation spectra for structural elucidation.

  • Collision Energy: For MS/MS experiments, a collision energy ramp (e.g., 10-40 eV) can be used to generate a comprehensive fragmentation pattern.

Mandatory Visualization: Understanding the Fragmentation Pathway and Experimental Workflow

To visually represent the logical flow of data interpretation and the experimental process, the following diagrams have been generated using the Graphviz (DOT language).

Fragmentation_Pathway M [M+H]⁺ m/z 196.0324 F1 [M+H - HCl]⁺ m/z 160.0535 M->F1 - HCl F2 [M+H - C₂H₂]⁺ m/z 170.0374 M->F2 - C₂H₂ F3 [C₈H₅FN]⁺ m/z 134.0400 F1->F3 - C₂H₂

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_interp Data Interpretation Standard Standard Preparation LC LC Separation (Reversed-Phase C18) Standard->LC Matrix Matrix Extraction (LLE or SPE) Matrix->LC HRMS HRMS Detection (ESI+, Full Scan & MS/MS) LC->HRMS AccurateMass Accurate Mass Measurement HRMS->AccurateMass Fragmentation Fragmentation Pattern Analysis HRMS->Fragmentation Identification Compound Identification AccurateMass->Identification Fragmentation->Identification

Caption: General experimental workflow for the LC-HRMS analysis of quinoline derivatives.

The Unseen Interactions: A Comparative Guide to Analyzing Protein-Ligand Binding of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a small-molecule ligand and its protein target is paramount. This guide provides a comparative analysis of the protein-ligand interactions of quinoline derivatives, a class of compounds with significant therapeutic potential. Due to the limited publicly available data on 4-Chloro-7-Fluoro-2-Methylquinoline, this guide will utilize a close structural analog, Pelitinib (EKB-569), as a primary example to illustrate the methodologies and data interpretation critical for advancing drug discovery.

Quinoline scaffolds are prevalent in a multitude of biologically active compounds, including a number of approved drugs.[1] Their synthetic tractability allows for the generation of diverse chemical libraries, making them a cornerstone in the search for novel therapeutics. A significant area of interest is their development as protein kinase inhibitors, which play a crucial role in cellular signaling pathways implicated in cancer and other diseases.[2]

This guide will compare Pelitinib, a potent irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with another well-characterized quinazoline-based EGFR inhibitor, Gefitinib. By examining their binding affinities and cellular effects, we can elucidate the key experimental approaches used to characterize such interactions.

Performance Comparison: Pelitinib vs. Gefitinib

The following table summarizes the key quantitative data for Pelitinib and Gefitinib, highlighting their inhibitory potency against EGFR and other kinases.

FeaturePelitinib (EKB-569)Gefitinib
Primary Target Epidermal Growth Factor Receptor (EGFR)Epidermal Growth Factor Receptor (EGFR)
Binding Mechanism IrreversibleReversible
IC50 (EGFR) 38.5 nM[3]25.42 nM[4]
Other Kinases Inhibited (IC50) Src (282 nM), MEK/ERK (800 nM), ErbB2 (1255 nM)[3]-
Cellular Antiproliferative Activity (IC50) A431 (125 nM), MDA-468 (260 nM)[5]A549, HT-29 (sub-micromolar)[6]

Delving Deeper: Experimental Methodologies

The characterization of protein-ligand interactions for compounds like Pelitinib and Gefitinib relies on a suite of robust experimental techniques. Below are detailed protocols for two fundamental assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled for alternative detection methods

  • Test compound (e.g., Pelitinib, Gefitinib) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates or magnetic beads for peptide capture

  • Scintillation counter or luminescence/fluorescence plate reader

  • Stop solution (e.g., EDTA)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the purified kinase and the substrate peptide to each well.

  • Add the diluted test compound to the respective wells. Include a control well with no inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to a filter plate or add magnetic beads to capture the phosphorylated substrate.

  • Wash the captured substrate to remove unincorporated ATP.

  • Quantify the amount of phosphorylated substrate. For radiolabeled assays, this is done using a scintillation counter. For non-radiolabeled assays, this can be measured via luminescence or fluorescence.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines that are dependent on the target kinase's activity.

Objective: To determine the IC50 of a test compound for inhibiting the proliferation of a specific cell line.

Materials:

  • Cancer cell line (e.g., A431, which overexpresses EGFR)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compound dissolved in a suitable solvent

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP content)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of these protein-ligand interactions, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to Inhibitor Pelitinib/ Gefitinib Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Kinase_Inhibitor_Workflow cluster_discovery Compound Discovery & Screening cluster_characterization Hit Characterization cluster_cellular Cellular & In Vivo Validation Compound_Library Compound Library HTS High-Throughput Screening (e.g., In Vitro Kinase Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Binding_Kinetics Binding Kinetics (e.g., SPR, ITC) IC50_Determination->Binding_Kinetics Selectivity_Profiling Kinase Selectivity Profiling Binding_Kinetics->Selectivity_Profiling Cellular_Assays Cellular Proliferation & Signaling Assays Selectivity_Profiling->Cellular_Assays In_Vivo_Models In Vivo Efficacy Models (e.g., Xenografts) Cellular_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: Kinase Inhibitor Discovery Workflow.

References

Unlocking the Potential of 4-Chloro-7-Fluoro-2-Methylquinoline Derivatives: A Computational Modeling and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Quinoline derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comprehensive computational modeling comparison of 4-Chloro-7-Fluoro-2-Methylquinoline derivatives and related substituted quinolines, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective drug candidates.

The strategic incorporation of halogen atoms, such as chlorine and fluorine, along with a methyl group on the quinoline core, can significantly influence the physicochemical properties and biological activity of the resulting compounds. Computational modeling techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for predicting the therapeutic potential of these derivatives and understanding their interactions with biological targets at a molecular level.

Comparative Performance Analysis: In Silico and In Vitro

The following tables summarize the computational and experimental data for various substituted quinoline derivatives, offering a comparative perspective on their potential efficacy against different biological targets.

Table 1: Comparative Molecular Docking Scores of Substituted Quinoline Derivatives

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Hypothetical this compound EGFR6V6OModeled DataN/A
Compound 4f (a substituted quinoline)EGFRNot SpecifiedStrong Interaction Profile[1]
Compound 13 (a quinoline with chalcone moiety)Topoisomerase 1Not SpecifiedWorthy Inhibition Profile[2]
Compounds 5b, 5c, 5d (substituted quinolines)EGFR Kinase6V6OGood Affinity[3]
Chloro- and Bromo-substituted QuinolinesHIV Reverse Transcriptase4I2PHigh Affinity[4]

Note: The docking score for the hypothetical title compound is for illustrative purposes, as direct computational studies were not found in the initial search. The table highlights the potential of similar substituted quinolines against relevant cancer targets.

Table 2: Comparative Biological Activity of Substituted Quinoline Derivatives

Compound/DerivativeTarget/Cell LineActivity MetricValueReference
Compound 4f (a substituted quinoline)A549, MCF7 CellsIC50Comparable to Doxorubicin[1]
Compound 4f (a substituted quinoline)EGFRIC500.015 ± 0.001 µM[1]
Compound 13 (a quinoline with chalcone moiety)58 Human Cancer Cell LinesGI50e.g., 0.232 µM (SR Leukemia)[2]
Compound 13 (a quinoline with chalcone moiety)Topoisomerase 1IC500.278 µM[2]
7-Chloro-(4-thioalkylquinoline) DerivativesVarious Cancer Cell LinesIC50Ranged from 1.99 to >10 µM[5]
Quinoline-Chalcone Derivative 12eMGC-803, HCT-116, MCF-7 CellsIC501.38, 5.34, 5.21 µM[6]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of research findings.

Molecular Docking Protocol

Molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand to its target protein.[1][3][4]

  • Protein Preparation: The three-dimensional structure of the target protein (e.g., EGFR, PDB ID: 6V6O) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the quinoline derivatives are sketched and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the protein's active site and to score the different binding poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses, predict the binding affinity (docking score), and visualize the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.[7][8]

  • Data Set Preparation: A dataset of quinoline derivatives with their corresponding biological activities (e.g., IC50 values) is compiled. The dataset is typically divided into a training set for model development and a test set for model validation.

  • Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

  • Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive R² for the test set.

  • Interpretation: The developed QSAR model is interpreted to identify the key molecular features that are important for the biological activity, providing insights for the design of new, more potent compounds.

Visualizing Molecular Interactions and Pathways

Diagrams are essential for illustrating complex biological processes and computational workflows.

computational_modeling_workflow cluster_data_prep Data Preparation cluster_docking Molecular Docking cluster_analysis Analysis & Design ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->grid_gen docking Docking Simulation (e.g., AutoDock, Glide) grid_gen->docking results Result Analysis (Docking Score, Binding Interactions) docking->results new_design Design of New Derivatives results->new_design

A generalized workflow for computational modeling of small molecules.

Many substituted quinoline derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a frequently studied target.[1][3]

egfr_signaling_pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR

Simplified EGFR signaling pathway targeted by quinoline derivatives.

References

Safety Operating Guide

Safe Disposal of 4-Chloro-7-Fluoro-2-Methylquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Chloro-7-Fluoro-2-Methylquinoline, a halogenated quinoline derivative. Due to its hazardous properties, this compound must be managed as regulated hazardous waste, adhering strictly to institutional and governmental regulations.[1][2]

Immediate Safety Considerations: this compound is classified as harmful if swallowed and can cause serious eye damage.[3][4] It may also cause skin and respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical or its waste.

Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure the following PPE is worn to minimize exposure risks:[1]

  • Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[1][6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[1]

  • Body Protection: A standard laboratory coat is required.[1]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps from waste generation to final disposal.

Step 1: Waste Identification and Segregation Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure correct disposal.[1]

  • Classify as Halogenated Organic Waste: this compound contains both chlorine and fluorine, classifying it as a halogenated organic compound.[7]

  • Segregate from Other Waste Streams: This waste must be kept separate from non-halogenated organic wastes, aqueous wastes (acids, bases), strong oxidizing agents, and heavy metals.[7][8][9]

Step 2: Waste Collection and Containerization

  • Select an Appropriate Container: Collect waste in a designated, chemically compatible container.[10] Polyethylene containers are recommended for halogenated organic waste.[7][10] The container must be in good condition and have a secure, tight-fitting lid.[1][8]

  • Solid Waste: Carefully place solid this compound and any contaminated disposable items (e.g., weighing paper, gloves, wipes) directly into the designated solid hazardous waste container.[1] Avoid creating dust.[11]

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.[1]

  • Avoid Overfilling: Do not fill containers beyond 75-80% capacity to allow for expansion and prevent spills.[1][8]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when actively adding waste.[8][12]

Step 3: Labeling Proper labeling is a legal requirement and essential for safety.

  • Affix a "Hazardous Waste" Tag: As soon as the first drop of waste is added, label the container with your institution's official hazardous waste tag.[8][12]

  • Identify Contents Clearly: Write the full chemical name, "this compound," and its concentration or total amount.[7][12] Do not use abbreviations or chemical formulas.[12]

  • Indicate Hazards: Mark the appropriate hazards on the label (e.g., Toxic, Irritant).[8]

Step 4: Storage (Satellite Accumulation)

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area, such as in a fume hood or a ventilated, secondary containment bin.[8][10]

  • Secondary Containment: Use a secondary container, like a polypropylene tub, to contain any potential leaks.[8][10]

  • Store Securely: Ensure the storage area is secure and, if possible, locked up.[13]

Step 5: Final Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a waste pickup.[1]

  • Regulatory Compliance: Disposal must be carried out by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[14][15] The typical disposal method for halogenated organic waste is high-temperature incineration at a regulated facility.[7]

Emergency Procedures: Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately evacuate personnel from the affected area and restrict access.[15]

  • Wear PPE: Don appropriate PPE, including respiratory protection if necessary, before re-entering the area.[11]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material, avoiding dust generation.[11] For liquid spills, cover with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[15]

  • Collect Waste: Place the spilled material and all contaminated cleanup supplies into a sealable, compatible container.[11][15]

  • Label and Dispose: Label the container as hazardous waste, detailing the contents, and manage it for disposal according to the protocol above.[8]

  • Decontaminate: Ventilate the area and wash the spill surface after the cleanup is complete.[15] Do not wash spills into the sewer system.[2][15]

Data Presentation

The hazard classifications for this compound are summarized below based on the Globally Harmonized System (GHS).

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)H302DangerHarmful if swallowed.[3][4]
Serious Eye Damage (Category 1)H318DangerCauses serious eye damage.[3][4]
Skin IrritationH315WarningCauses skin irritation.[5]
Serious Eye IrritationH319WarningCauses serious eye irritation.[5]
Respiratory IrritationH335WarningMay cause respiratory irritation.[5]
Disposal PrecautionP501-Dispose of contents/container to an approved waste disposal plant.[11][13]

Experimental Protocols

This document provides procedural guidance for chemical disposal and does not cite experimental research protocols. Users must always refer to the specific Safety Data Sheet (SDS) for this compound and consult their institution's EHS office for site-specific procedures.

Disposal Workflow

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Classify as: HALOGENATED ORGANIC WASTE B->C D Select Compatible Container (e.g., Polyethylene) C->D F Do NOT Mix With: - Non-Halogenated Waste - Aqueous Waste (Acids/Bases) - Oxidizers C->F E Collect Waste (Solid or Liquid) D->E G Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Irritant) E->G H Keep Container Tightly Closed G->H I Store in Designated Satellite Area with Secondary Containment H->I J Request Pickup from Institutional EHS I->J K Disposal by Licensed Contractor (e.g., Incineration) J->K

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-7-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling and disposal of 4-Chloro-7-Fluoro-2-Methylquinoline, a key intermediate in pharmaceutical development. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, a robust selection of personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE and other immediate safety considerations.

Equipment/ProcedureSpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves are mandatory.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
General Hygiene Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.
Emergency Eye Wash Immediately rinse with water for several minutes in case of eye contact. Remove contact lenses if present.[1]
Emergency First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes risks and ensures procedural consistency. The following workflow outlines the essential steps from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_spill 3. Assemble Spill Kit prep_setup->prep_spill handle_weigh 4. Weigh Compound prep_spill->handle_weigh handle_dissolve 5. Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decon 6. Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon cleanup_doff 7. Doff PPE cleanup_decon->cleanup_doff storage 8. Store in Cool, Dry, Well-Ventilated Area cleanup_doff->storage dispose_waste 9. Segregate & Label Waste storage->dispose_waste dispose_facility 10. Transfer to Approved Disposal Facility dispose_waste->dispose_facility

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above.

    • Prepare Workspace: Ensure the chemical fume hood is operational and provides adequate ventilation.[1][2] The work surface should be clean and uncluttered.

    • Assemble Spill Kit: Have a spill kit readily accessible. The kit should contain absorbent materials appropriate for chemical spills.

  • Handling:

    • Weighing: If working with the solid form, carefully weigh the required amount in a tared container within the fume hood to avoid dust formation.[2][3]

    • Dissolving/Use: Add the compound to the solvent or reaction mixture slowly and carefully. Avoid splashing.

  • Cleanup and Storage:

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

    • Storage: Store the compound in its original, tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1][2][3][4]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Procedure for Disposal:

  • Waste Segregation:

    • Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealed container for halogenated organic waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with other waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").

  • Storage of Waste:

    • Store waste containers in a designated, secure secondary containment area while awaiting pickup.

  • Disposal:

    • Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of down the drain.[1][2]

By strictly adhering to these safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.